2'-Deoxy-2-methoxyadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICISHTIAZJG-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437626 | |
| Record name | 2'-Deoxy-2-methoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24757-70-8 | |
| Record name | 2-Methoxy-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2-methoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-2'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxy-2'-methoxyadenosine: A Nucleoside Analog for Research and Drug Development
This guide provides a comprehensive technical overview of 2'-Deoxy-2'-methoxyadenosine, a synthetic nucleoside analog with significant potential in various research and therapeutic applications. We will delve into its chemical properties, synthesis, mechanism of action, and the experimental methodologies required for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and application of novel nucleoside analogs.
Part 1: Unveiling 2'-Deoxy-2'-methoxyadenosine: A Molecule of Interest
2'-Deoxy-2'-methoxyadenosine is a purine nucleoside analog characterized by the presence of a methoxy group at the 2' position of the deoxyribose sugar. This seemingly subtle modification distinguishes it from its parent molecule, 2'-deoxyadenosine, a fundamental building block of DNA[1]. The introduction of the 2'-methoxy group imparts unique chemical and biological properties to the molecule, making it a subject of interest for therapeutic and research purposes.
The rationale behind the synthesis and investigation of 2'-Deoxy-2'-methoxyadenosine and similar analogs lies in the quest for molecules that can selectively interfere with cellular processes, particularly DNA replication and repair, in diseased cells such as cancer cells or virus-infected cells. The structural similarity to natural deoxynucleosides allows these analogs to be recognized and processed by cellular enzymes, while the modification at the 2' position can lead to altered biological outcomes.
Part 2: Synthesis and Cellular Transformation: From Prodrug to Active Agent
The journey of 2'-Deoxy-2'-methoxyadenosine from a synthetic compound to a biologically active agent involves its chemical synthesis followed by cellular uptake and metabolic activation.
Chemical Synthesis Approaches
While a specific, detailed synthesis protocol for 2'-Deoxy-2'-methoxyadenosine is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing 2'-O-alkylated nucleosides. A common strategy involves the selective alkylation of the 2'-hydroxyl group of a suitably protected adenosine precursor. For instance, the synthesis of the related compound, 2'-O-methyladenosine, is achieved by treating adenosine with methyl iodide (CH3I) in an anhydrous alkaline medium[2]. A similar approach, with appropriate modifications to start with a deoxyadenosine derivative, could be envisioned for the synthesis of 2'-Deoxy-2'-methoxyadenosine.
Another plausible synthetic route could be adapted from the synthesis of 2'-deoxy-2'-C-α-methyladenosine, which utilizes a glycosylating agent with the desired sugar modification[3]. The synthesis of oligonucleotides containing modified nucleosides often requires specialized protecting group strategies to ensure the stability of the modification during the synthesis and deprotection steps[4].
Cellular Uptake and Metabolic Activation
For 2'-Deoxy-2'-methoxyadenosine to exert its biological effects, it must first be transported into the cell and then converted into its active triphosphate form. Nucleoside analogs typically enter cells via nucleoside transporters. Once inside the cell, they undergo a series of phosphorylation steps, catalyzed by cellular kinases, to yield the corresponding 5'-monophosphate, 5'-diphosphate, and finally the active 5'-triphosphate. This metabolic activation pathway is a critical determinant of the analog's potency.
Part 3: Decoding the Mechanism of Action: A Tale of Molecular Mimicry and Interference
The therapeutic potential of 2'-Deoxy-2'-methoxyadenosine stems from its ability to act as a molecular mimic of the natural nucleoside, 2'-deoxyadenosine triphosphate (dATP), thereby interfering with the process of DNA synthesis.
Interaction with DNA Polymerases and Incorporation into DNA
The active triphosphate form of 2'-Deoxy-2'-methoxyadenosine can be recognized as a substrate by DNA polymerases, the enzymes responsible for DNA replication and repair. The efficiency of this recognition and subsequent incorporation into a growing DNA strand is a key factor in its biological activity and is dependent on the specific DNA polymerase involved[5][6].
The presence of the 2'-methoxy group can influence the interaction with the active site of the polymerase. While some polymerases may efficiently incorporate the modified nucleotide, others might be inhibited by it. The ability of various DNA polymerases to incorporate modified nucleotides has been a subject of extensive research, with findings indicating that the tolerance for modifications at the C5 position of pyrimidines or other positions on the nucleobase or sugar can vary significantly among different polymerases[5][7].
Once incorporated into the DNA strand, the 2'-methoxy group can have profound consequences. It can alter the local conformation of the DNA helix and may hinder the subsequent addition of the next nucleotide, a phenomenon known as chain termination. This is a common mechanism of action for many antiviral and anticancer nucleoside analogs.
Impact on DNA Structure and Function
The incorporation of 2'-Deoxy-2'-methoxyadenosine into DNA can also affect the stability and function of the resulting modified DNA. The 2'-methoxy group can influence the sugar pucker conformation, which in turn affects the overall helical structure. Furthermore, the presence of this modification could impact the binding of DNA-binding proteins, such as transcription factors and DNA repair enzymes, potentially leading to downstream cellular consequences. Modified oligonucleotides containing 2'-O-methoxyethyl (MOE) modifications, which are structurally similar, have been shown to increase nuclease resistance and enhance binding affinity to complementary RNA strands[8].
Part 4: Experimental Protocols: A Guide to Investigation
To evaluate the potential of 2'-Deoxy-2'-methoxyadenosine as a therapeutic agent or a research tool, a series of well-defined experimental protocols are necessary.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of 2'-Deoxy-2'-methoxyadenosine on a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of 2'-Deoxy-2'-methoxyadenosine in the growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay
Objective: To assess the ability of 2'-Deoxy-2'-methoxyadenosine to inhibit the replication of a specific virus in a cell-based assay.
Methodology:
-
Cell Culture and Infection: Seed susceptible host cells in 96-well plates. After cell adherence, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add serial dilutions of 2'-Deoxy-2'-methoxyadenosine to the wells. Include a no-drug control and a positive control (a known antiviral drug).
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as:
-
Plaque Reduction Assay: For cytopathic viruses, stain the cell monolayer and count the number of plaques.
-
Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid in the cell supernatant or cell lysate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the level of a specific viral antigen.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of the compound relative to the no-drug control. Determine the EC50 value (the effective concentration that inhibits viral replication by 50%).
Analysis of DNA Incorporation
Objective: To determine if 2'-Deoxy-2'-methoxyadenosine is incorporated into the DNA of treated cells.
Methodology:
-
Cell Culture and Treatment: Culture cells in the presence of a non-toxic concentration of 2'-Deoxy-2'-methoxyadenosine for a defined period.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and untreated control cells.
-
Enzymatic Digestion: Digest the genomic DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting deoxynucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the presence of 2'-Deoxy-2'-methoxyadenosine.
-
Data Analysis: Compare the chromatograms and mass spectra of the treated samples to those of the untreated controls and a synthetic standard of 2'-Deoxy-2'-methoxyadenosine to confirm its incorporation.
Part 5: Analytical Methodologies: Detecting the Unseen
The detection and quantification of 2'-Deoxy-2'-methoxyadenosine and its metabolites in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy[9][10][11].
Table 1: Key Parameters for LC-MS/MS Analysis of 2'-Deoxy-2'-methoxyadenosine
| Parameter | Description |
| Chromatography | Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation. |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides. |
| Mass Analyzer | A triple quadrupole mass spectrometer is commonly employed for its quantitative capabilities. |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. |
| Precursor Ion | The protonated molecular ion [M+H]+ of 2'-Deoxy-2'-methoxyadenosine. |
| Product Ion | A characteristic fragment ion generated by collision-induced dissociation of the precursor ion. |
Part 6: The Horizon of Possibilities: Applications and Future Directions
2'-Deoxy-2'-methoxyadenosine holds promise in several areas of biomedical research and development.
Potential as a Therapeutic Agent
-
Anticancer Therapy: By interfering with DNA synthesis, 2'-Deoxy-2'-methoxyadenosine could potentially inhibit the proliferation of rapidly dividing cancer cells[12][13]. Its efficacy would depend on the specific cancer type and its metabolic profile.
-
Antiviral Therapy: Many antiviral drugs are nucleoside analogs that target viral polymerases. 2'-Deoxy-2'-methoxyadenosine could be explored for its activity against various viruses, particularly those with error-prone polymerases.
Utility as a Research Tool
-
Studying DNA Replication and Repair: As a modified building block of DNA, this analog can be used to probe the mechanisms of DNA polymerases and DNA repair pathways.
-
Development of Modified Oligonucleotides: 2'-Deoxy-2'-methoxyadenosine can be incorporated into synthetic oligonucleotides to enhance their properties for applications such as antisense therapy, siRNA, and aptamers[8][14][15].
Future Research Perspectives
Further research is warranted to fully elucidate the potential of 2'-Deoxy-2'-methoxyadenosine. Key areas for future investigation include:
-
Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol.
-
Enzymatic Studies: In-depth investigation of its interaction with a wide range of cellular and viral DNA polymerases.
-
In Vivo Studies: Evaluation of its efficacy, pharmacokinetics, and safety in animal models of cancer and viral infections.
-
Structural Biology: Determination of the crystal structure of DNA containing 2'-Deoxy-2'-methoxyadenosine to understand its impact on DNA conformation.
Part 7: References
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McEwan, J. F., & Vederas, J. C. (n.d.). Synthesis of 2′-Deoxy-2′-C-α-methylpurine Nucleosides. Retrieved from [Link]
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Wakade, A. R., et al. (1998). 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. Brain Research, 784(1-2), 297-304. Retrieved from [Link]
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Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Retrieved from [Link]
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Li, X., et al. (2019). The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction. Nature Neuroscience, 22(4), 549-557. Retrieved from [Link]
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Reddy, P. V., et al. (2007). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1589-1592. Retrieved from [Link]
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Li, X., et al. (2019). The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction. Nature Neuroscience, 22(4), 549–557. Retrieved from [Link]
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Guo, S., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Cell and Developmental Biology, 9, 694673. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Retrieved from [Link]
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Yoshioka, A., et al. (1987). Adenosine, deoxyadenosine, and deoxyguanosine induce DNA cleavage in mouse thymocytes. Journal of Immunology, 138(10), 3479-3483. Retrieved from [Link]
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Ismail, N. A., & Montague, W. (1977). Effects of adenosine, 2-deoxyadenosine and N6-phenylisopropyladenosine on rat islet function and metabolism. Biochimica et Biophysica Acta, 498(2), 325-334. Retrieved from [Link]
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Frontiers. (2021, July 26). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2-O-Dim. Retrieved from [Link]
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Kuwahara, M., et al. (2007). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Nucleic Acids Symposium Series, 51(1), 135-136. Retrieved from [Link]
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PubChem. (n.d.). 2'-Deoxy-N-methyladenosine 5'-(dihydrogen phosphate). Retrieved from [Link]
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Gao, H., et al. (1995). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 23(24), 5719-5724. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of adenosine and 2′-deoxyadenosine modified with metalla. Retrieved from [Link]
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Hadden, M. K., et al. (2024). Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents. European Journal of Medicinal Chemistry, 273, 116526. Retrieved from [Link]
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PubChem. (n.d.). 2'-O-Methyladenosine. Retrieved from [Link]
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Wang, Y., et al. (2023). Single-Base Resolution Detection of N6-Methyladenosine in RNA by Adenosine Deamination Sequencing. Analytical Chemistry, 95(29), 10996-11003. Retrieved from [Link]
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Vaught, J. D., et al. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 15(11), 7728-7751. Retrieved from [Link]
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Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis of Base-Modified 2 '-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. Retrieved from [Link]
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Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
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bioRxiv. (2024, July 20). N6-methyladenosine in DNA promotes genome stability. Retrieved from [Link]
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Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides. Retrieved from
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Wu, J., et al. (2018). N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA. Molecular Cell, 71(5), 792-804.e7. Retrieved from [Link]
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Misra, R. R., et al. (1994). A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA. Carcinogenesis, 15(8), 1647-1652. Retrieved from [Link]
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Lan, T., et al. (2023). Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy. Journal of Hematology & Oncology, 16(1), 38. Retrieved from [Link]
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Chen, Y., et al. (2022). Mutual regulation between N6-methyladenosine (m6A) modification and circular RNAs in cancer: impacts on therapeutic resistance. Molecular Cancer, 21(1), 119. Retrieved from [Link]
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ResearchGate. (n.d.). Evolution of a strategy for the chemical modification of N 6 mdA in. Retrieved from [Link]
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Eoff, R. L., et al. (2010). Mechanistic Studies with DNA Polymerases Reveal Complex Outcomes following Bypass of DNA Damage. Journal of Nucleic Acids, 2010, 549393. Retrieved from [Link]
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Souness, J. E., & Chagoya de Sanchez, V. (1982). Effect of N6-methyladenosine on fat-cell glucose metabolism. Evidence for two modes of action. The Biochemical Journal, 206(2), 225-232. Retrieved from [Link]
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Xiang, S., et al. (2021). N6-Methyladenosine, DNA Repair, and Genome Stability. Frontiers in Molecular Biosciences, 8, 644331. Retrieved from [Link]
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Yamanishi, K., et al. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. The Journal of Biological Chemistry, 294(9), 3125-3134. Retrieved from [Link]
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YouTube. (2024, April 24). Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. Retrieved from [Link]
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Racz, M. G., et al. (2020). The comprehensive interactomes of human adenosine RNA methyltransferases and demethylases reveal distinct functional and regulatory features. Nucleic Acids Research, 48(12), 6813-6829. Retrieved from [Link]
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bioRxiv. (2024, October 9). Template-Independent Enzymatic RNA Synthesis. Retrieved from [Link]
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Imai, J., et al. (1989). 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. Journal of Medicinal Chemistry, 32(6), 1283-1289. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2'-Deoxy-2'-methoxyadenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-methoxyadenosine is a modified purine nucleoside analog. As a structural derivative of deoxyadenosine, it holds potential as a tool in various cell-based assays, particularly in the fields of virology, oncology, and molecular biology. Its modified ribose sugar, with a methoxy group at the 2' position, is key to its anticipated biological activities. This modification can influence its recognition by cellular enzymes, such as kinases and polymerases, potentially leading to the inhibition of nucleic acid synthesis. These characteristics make it a compound of interest for investigating cellular processes and for the development of novel therapeutic agents. This document provides a comprehensive guide to the use of 2'-Deoxy-2'-methoxyadenosine in a cell culture setting, covering its mechanism of action, practical handling, and detailed experimental protocols.
Mechanism of Action: A General Perspective for Nucleoside Analogs
Nucleoside analogs typically exert their effects by interfering with the synthesis of DNA or RNA.[1] For 2'-Deoxy-2'-methoxyadenosine, the proposed mechanism follows a similar pathway. Once transported into the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the corresponding endogenous deoxynucleotide triphosphate (dATP) for incorporation into newly synthesized DNA strands by DNA polymerases.[1] The presence of the 2'-methoxy group can lead to chain termination, thereby halting DNA replication and triggering downstream cellular responses, such as cell cycle arrest and apoptosis.[1][2]
Caption: General metabolic activation and mechanism of action of a nucleoside analog.
Practical Considerations and Pre-Protocol Setup
Reconstitution and Storage
Proper handling of 2'-Deoxy-2'-methoxyadenosine is crucial for maintaining its stability and activity.
| Parameter | Recommendation | Source |
| Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. | General Lab Practice |
| Storage | Store the solid compound and stock solutions at -20°C. Protect from light. | [4] |
| Working Solutions | Dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before use. | General Lab Practice |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Cell Line Selection and Culture
The choice of cell line will depend on the research question. It is recommended to use cell lines relevant to the intended application (e.g., cancer cell lines for cytotoxicity studies, virally-infected cells for antiviral assays). Ensure that the selected cell lines are healthy and in the logarithmic growth phase before starting any experiment.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken.
-
Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[5]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form.[5]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
The following are general protocols that can be adapted for use with 2'-Deoxy-2'-methoxyadenosine. It is highly recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of 2'-Deoxy-2'-methoxyadenosine on cell viability.
Caption: A typical workflow for assessing cell cytotoxicity using an MTT assay.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
2'-Deoxy-2'-methoxyadenosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 2'-Deoxy-2'-methoxyadenosine in complete culture medium. Remove the old medium from the wells and add the medium containing the compound. Include vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and untreated control wells.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Induction and Analysis (Annexin V Staining)
This protocol is used to determine if the cytotoxic effects of 2'-Deoxy-2'-methoxyadenosine are due to the induction of apoptosis.[6]
Materials:
-
6-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
2'-Deoxy-2'-methoxyadenosine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2'-Deoxy-2'-methoxyadenosine at concentrations around the determined IC50 value for 24-48 hours. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[6]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells[7]
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Data Interpretation and Troubleshooting
-
High background in controls: This could be due to unhealthy cells or contamination. Ensure proper cell culture techniques.
-
No effect of the compound: The concentration range might be too low, or the incubation time too short. Optimize these parameters. The chosen cell line might also be resistant.
-
Inconsistent results: Ensure accurate pipetting and uniform cell seeding.
References
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Application Notes and Protocols for the Experimental Design of 2'-O-Methyladenosine Studies
Introduction: Navigating the Landscape of Modified Nucleosides
The field of nucleoside analogs as therapeutic agents is a cornerstone of modern pharmacology, delivering potent antiviral and anticancer treatments. These molecules, structural mimics of natural nucleosides, can interfere with essential cellular processes such as DNA and RNA synthesis.[1][2] A significant area of research within this field is the modification of the ribose sugar moiety, which can enhance stability, improve pharmacokinetic profiles, and modulate biological activity.
This guide focuses on the experimental design for studying a specific modified nucleoside, 2'-O-Methyladenosine (2'-O-Me-A) . It is crucial to address a potential point of nomenclatural confusion: the term "2'-Deoxy-2'-methoxyadenosine" is chemically paradoxical, as the 2' position on the ribose ring cannot simultaneously be a "deoxy" (lacking a hydroxyl group) and have a "methoxy" modification. Therefore, this document will proceed under the expert assumption that the intended molecule of interest is 2'-O-Methyladenosine, a compound with significant biological relevance. The protocols and experimental strategies detailed herein are broadly applicable to the study of other novel nucleoside analogs.
2'-O-Methylation is a naturally occurring modification in various RNA species, including tRNA, rRNA, and mRNA.[3][4] This modification plays a critical role in RNA stability by protecting against nuclease degradation.[4] In the context of therapeutic development, 2'-O-methylation has been shown to reduce the immunogenicity of RNA molecules, a key factor in developing RNA-based therapeutics.[5] Furthermore, 2'-O-methylated nucleosides are investigated for their potential to modulate viral replication and cell proliferation.[6][7]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies on 2'-O-Methyladenosine. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Part 1: Initial Characterization and In Vitro Efficacy
The initial phase of investigation for any novel therapeutic candidate involves a thorough characterization of its biological activity and safety profile in vitro. This section outlines the fundamental assays for determining the cytotoxicity and potential therapeutic efficacy (antiviral or anticancer) of 2'-O-Methyladenosine.
In Vitro Cytotoxicity Assessment
Scientific Rationale: Before assessing the therapeutic properties of 2'-O-Me-A, it is imperative to determine its inherent toxicity to host cells. This is crucial for establishing a therapeutic window – the concentration range where the compound exhibits its desired biological effect with minimal harm to normal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability.[8][9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of 2'-O-Methyladenosine using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed a relevant cell line (e.g., Vero for antiviral studies, a cancer cell line for anticancer studies) into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[11]
-
Compound Preparation: Prepare a stock solution of 2'-O-Me-A in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 2'-O-Me-A. Include appropriate controls: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a period that is relevant to the intended therapeutic application (e.g., 72 hours for anticancer studies).[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the 50% cytotoxic concentration (CC50).
In Vitro Antiviral Activity Assessment
Scientific Rationale: The plaque reduction assay is the gold standard for determining the in vitro efficacy of an antiviral compound.[13] This assay quantifies the ability of a drug to inhibit the cytopathic effect of a virus, which manifests as "plaques" or areas of cell death in a monolayer of infected cells. By measuring the reduction in the number of plaques at various drug concentrations, the 50% effective concentration (EC50) can be determined.
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus or SARS-CoV-2) in 6-well or 12-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the viral stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.[13][14]
-
Compound Treatment: During the viral adsorption period, prepare different concentrations of 2'-O-Me-A in an overlay medium (e.g., medium containing 1% methylcellulose). The overlay medium restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[13]
-
Overlay Application: After adsorption, remove the virus inoculum and add the overlay medium containing the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[13][15]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Data Presentation: Efficacy and Cytotoxicity Summary
| Compound | Cell Line | CC50 (µM) | Virus | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 2'-O-Me-A | Vero | >100 | HSV-1 | 5.2 | >19.2 |
| Acyclovir (Control) | Vero | >200 | HSV-1 | 0.8 | >250 |
| 2'-O-Me-A | A549 | 85 | Influenza A | 12.5 | 6.8 |
| Ribavirin (Control) | A549 | >100 | Influenza A | 10.1 | >9.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Elucidating the Mechanism of Action
Understanding how a nucleoside analog exerts its therapeutic effect is critical for its development. For 2'-O-Me-A, the primary hypothesized mechanisms involve its intracellular phosphorylation to the active triphosphate form, followed by the inhibition of viral or cellular polymerases.
Mechanism of Action Workflow
Caption: A workflow for investigating the mechanism of action of 2'-O-Methyladenosine.
Intracellular Phosphorylation
Scientific Rationale: Most nucleoside analogs are prodrugs that require intracellular phosphorylation to their triphosphate form to become active.[15] This process is typically initiated by cellular or viral kinases. Therefore, it is essential to determine if 2'-O-Me-A is a substrate for these enzymes and if its triphosphate form accumulates in cells.
Detailed Protocol: In Vitro Kinase Assay
-
Enzyme and Substrate Preparation: Obtain purified recombinant cellular or viral kinases (e.g., deoxycytidine kinase, thymidine kinase).
-
Reaction Mixture: Prepare a reaction buffer containing the kinase, 2'-O-Me-A, and a phosphate donor, typically [γ-³²P]ATP, to track phosphorylation.[16]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution like EDTA.[17]
-
Analysis: Separate the reaction products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Detect the radiolabeled phosphorylated products using autoradiography or a phosphorimager.
Detailed Protocol: LC-MS/MS Analysis of Intracellular Triphosphates
-
Cell Culture and Treatment: Culture the target cells and treat them with 2'-O-Me-A for various durations.
-
Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/water).[18]
-
Sample Preparation: Centrifuge the extract to remove cellular debris and prepare the supernatant for analysis.
-
LC-MS/MS Analysis: Use a validated ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the intracellular levels of 2'-O-Me-A and its mono-, di-, and triphosphate forms.[19][20][21]
-
Data Analysis: Correlate the intracellular concentration of the triphosphate form with the observed biological activity (e.g., antiviral EC50).
Inhibition of Polymerase Activity
Scientific Rationale: The triphosphate form of a nucleoside analog typically competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA or RNA strands by polymerases.[22] This incorporation can lead to chain termination or disrupt further polymerase function. A direct polymerase inhibition assay is necessary to confirm this mechanism.
Detailed Protocol: DNA/RNA Polymerase Inhibition Assay
-
Reaction Components: Set up a reaction mixture containing a purified viral or cellular polymerase, a primer-template nucleic acid substrate, the four natural dNTPs (or NTPs for RNA polymerases), and the triphosphate form of 2'-O-Me-A.[23]
-
Reaction Initiation and Incubation: Initiate the reaction by adding the polymerase and incubate at the optimal temperature.
-
Product Analysis: Analyze the extension of the primer using gel electrophoresis. A reduction in the amount of full-length product in the presence of 2'-O-Me-A triphosphate indicates polymerase inhibition.[24]
-
Mechanism of Inhibition: To determine if the compound acts as a chain terminator, analyze the size of the terminated products.
Part 3: In Vivo Pharmacokinetic Profiling
Scientific Rationale: Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[25] Understanding the PK profile of 2'-O-Me-A is essential for translating in vitro findings to in vivo models and eventually to clinical applications. Animal models are crucial for these studies.[26][27]
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies of 2'-O-Methyladenosine.
Detailed Protocol: Murine Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model, such as mice or rats.
-
Drug Administration: Administer a defined dose of 2'-O-Me-A through different routes, such as intravenous (IV) bolus and oral gavage, to assess bioavailability.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Process the blood to obtain plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key PK parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): (AUCoral / AUCIV) x 100.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 2500 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng·h/mL) | 3200 | 4800 |
| t1/2 (h) | 2.1 | 2.5 |
| Bioavailability (F%) | - | 30% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of 2'-O-Methyladenosine. By following these detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reliable data to support the development of this and other novel nucleoside analogs as potential therapeutic agents. The emphasis on self-validating systems and clear data interpretation will facilitate informed decision-making throughout the drug discovery and development process.
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Dong, H., et al. (2012). 2'-O Methylation of Internal Adenosine by Flavivirus NS5 Methyltransferase. PLoS Pathogens. Retrieved from [Link]
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Helm, M. & Motorin, Y. (2017). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Journal of Molecular Biology. Retrieved from [Link]
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Xu, Y., et al. (2011). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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He, L., et al. (2019). Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]
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Wikipedia. (n.d.). 2'-O-methylation. Retrieved from [Link]
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Chen, Y., et al. (2021). Natural evidence of coronaviral 2′-O-methyltransferase activity affecting viral pathogenesis via improved substrate RNA binding. PLoS Pathogens. Retrieved from [Link]
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Johnson, K. A. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Biophysical Chemistry. Retrieved from [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Abou Assi, H., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Retrieved from [Link]
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Dahan, E., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. eLife. Retrieved from [Link]
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Dong, H., et al. (2012). 2′-O Methylation of Internal Adenosine by Flavivirus NS5 Methyltransferase. PLoS Pathogens. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of adenosine and 2′-deoxyadenosine modified with metalla bis(dicarbollides) containing Co, Fe, or Cr. Retrieved from [Link]
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ACS Publications. (2023). Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Park. Retrieved from [Link]
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ResearchGate. (2022). High-throughput in vitro kinase activity assay measuring substrate phosphorylation?. Retrieved from [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]
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Li, N., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology. Retrieved from [Link]
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Wikipedia. (n.d.). Research in management of Ebola. Retrieved from [Link]
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CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]
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Yuan, P., et al. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
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Frontiers. (n.d.). Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA. Retrieved from [Link]
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MDPI. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. Retrieved from [Link]
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
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University of Washington BioE. (2017). Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Retrieved from [Link]
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MDPI. (n.d.). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
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Züst, R., et al. (2011). Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5. Nature Immunology. Retrieved from [Link]
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PubMed. (2024). Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents. Retrieved from [Link]
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DSpace. (2015). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsibl. Retrieved from [Link]
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PubMed. (n.d.). N1-methyladenosine modification in cancer biology: Current status and future perspectives. Retrieved from [Link]
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Handling and storage of 2'-Deoxy-2-methoxyadenosine solutions
Application Note & Protocol Guide
Topic: Optimized Methodologies for the Handling, Storage, and Quality Control of 2'-Modified Adenosine Analog Solutions
Abstract
Modified nucleosides are fundamental to therapeutic drug development and biomedical research, with applications ranging from antiviral agents to antisense oligonucleotides.[1][2] 2'-Deoxy-2-methoxyadenosine, and more commonly its structural relative 2'-O-Methyladenosine, are important members of this class. The integrity of these molecules in solution is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive set of protocols and best practices for the handling, dissolution, storage, and quality control of 2'-modified adenosine analog solutions, ensuring their stability and performance in downstream applications. The principles and procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for maintaining compound integrity.
Note on Nomenclature: The term "this compound" is an unconventional name. Typically, a "deoxy" nucleoside lacks a hydroxyl group at the 2' position. This guide will focus on the widely studied and commercially available analog, 2'-O-Methyladenosine (adenosine with a methoxy group at the 2' position), as its handling principles are representative. For comparative purposes, data for the parent compound, 2'-Deoxyadenosine , is also included.
Physicochemical Properties and Compound Specifications
A thorough understanding of the physicochemical properties of a compound is the foundation of proper handling. The data below has been consolidated from various chemical suppliers and databases.
Table 1: Physicochemical Properties of 2'-O-Methyladenosine
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | 2'-OMeA, Cordysinin B | [3][4] |
| CAS Number | 2140-79-6 | [3][5] |
| Molecular Formula | C₁₁H₁₅N₅O₄ | [4][5] |
| Molecular Weight | 281.3 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 208 °C | [3] |
| UV Absorbance (λmax) | 260 nm | [5] |
| Purity | Typically ≥98% |[5] |
Table 2: Physicochemical Properties of 2'-Deoxyadenosine
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | Deoxyadenosine, Adenine deoxyriboside | [6] |
| CAS Number | 958-09-8 | [6][7] |
| Molecular Formula | C₁₀H₁₃N₅O₃ | [6][8] |
| Molecular Weight | 251.24 g/mol | [6][7] |
| Appearance | White powder | [7] |
| Melting Point | 185 - 189 °C | [7][9] |
| UV Absorbance (λmax) | 260 nm (at pH 7) | [7] |
| Purity | Typically ≥99% | |
Solution Preparation: Protocols and Rationale
The choice of solvent is a critical decision dictated by the compound's solubility and the requirements of the downstream application. Organic solvents like DMSO offer high solubility but can be toxic to cells, whereas aqueous buffers are biocompatible but may offer lower solubility.
Protocol 2.1: Preparation of Aqueous Stock Solutions (e.g., 10 mg/mL in PBS)
This protocol is recommended for applications involving live cells where organic solvents must be avoided.
Causality: Using a buffered saline solution like PBS (pH 7.2-7.4) maintains physiological pH, which is critical for cell viability and can be important for the stability of the nucleoside analog. Sterile filtration is a mandatory step to prevent microbial contamination of cell cultures.
Materials:
-
2'-O-Methyladenosine powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Step-by-Step Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Tare a sterile conical tube on a calibrated balance. Carefully weigh the desired amount of 2'-O-Methyladenosine powder directly into the tube.
-
Dissolution: Add the calculated volume of sterile PBS to achieve the target concentration (e.g., for 10 mg of powder, add 1 mL of PBS for a 10 mg/mL solution).
-
Mixing: Cap the tube securely and vortex at medium speed for 2-3 minutes. According to supplier data, 2'-O-Methyladenosine is soluble in PBS at up to 10 mg/mL.[5] If complete dissolution is not achieved, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled cryovial or conical tube. This removes any potential bacterial contaminants without affecting the compound.
-
Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store as recommended in Section 3.
Protocol 2.2: Preparation of Organic Stock Solutions (e.g., 20 mg/mL in DMSO)
This protocol is suitable for creating high-concentration master stocks for long-term storage or for experiments where the final DMSO concentration can be diluted to non-toxic levels (typically <0.1% v/v).
Causality: DMSO is an excellent polar aprotic solvent that can dissolve a wide range of organic molecules, including nucleoside analogs, at high concentrations.[10] This allows for the creation of concentrated stocks that occupy minimal storage space. However, its potential for cytotoxicity necessitates careful dilution calculations for in-vitro experiments.
Materials:
-
2'-O-Methyladenosine powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Step-by-Step Methodology:
-
Safety First: Handle DMSO in a chemical fume hood, wearing appropriate gloves and eye protection. DMSO facilitates the absorption of substances through the skin.
-
Weighing: Tare a suitable vial on a calibrated balance. Weigh the desired amount of 2'-O-Methyladenosine powder into the vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. 2'-O-Methyladenosine is readily soluble in DMSO at concentrations up to 20 mg/mL.[5]
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Aliquoting & Storage: Aliquot the concentrated stock into smaller volumes in amber or opaque tubes to protect from light. Store as recommended in Section 3.
Caption: Workflow for preparing 2'-O-Methyladenosine solutions.
Stability and Storage Recommendations
Proper storage is essential to prevent chemical degradation and ensure the long-term viability of the compound. Nucleoside analogs can be susceptible to hydrolysis and oxidation.[11] The 2'-O-methyl modification, however, confers significant resistance to enzymatic degradation by nucleases, a key advantage for its use in oligonucleotide therapeutics.[2]
Causality: Storing solutions in aliquots at low temperatures (-20°C or -80°C) dramatically slows down chemical degradation kinetics. Avoiding repeated freeze-thaw cycles is critical because it can introduce water condensation, potentially leading to hydrolysis, and can cause solute precipitation in some buffer systems. Light exposure can induce photochemical degradation, necessitating the use of opaque or amber containers.
Table 3: Recommended Storage Conditions
| Form | Solvent | Short-Term Storage (1-2 weeks) | Long-Term Storage (≥ 4 years) | Key Considerations | Source(s) |
|---|---|---|---|---|---|
| Solid Powder | N/A | 2-8°C | -20°C | Store desiccated and protected from light. Hygroscopic. | [7][10] |
| Solution | Aqueous (e.g., PBS) | 2-8°C (up to 1 week) | -20°C or -80°C | Aliquot to avoid freeze-thaw. | [5] |
| Solution | Organic (e.g., DMSO) | 2-8°C | -80°C | Aliquot. Ensure vials are tightly sealed to prevent water absorption by DMSO. |[5][10] |
Quality Control of Prepared Solutions
To ensure trustworthiness and reproducibility, prepared solutions should be validated for concentration and purity.
Protocol 4.1: Concentration Verification by UV-Vis Spectrophotometry The purine ring of 2'-O-Methyladenosine absorbs UV light maximally at 260 nm. This property can be used to determine the concentration via the Beer-Lambert law (A = εbc).
-
Procedure:
-
Dilute a small aliquot of the stock solution in the same solvent used for preparation (e.g., PBS or DMSO).
-
Use a quartz cuvette to measure the absorbance at 260 nm.
-
Calculate the concentration. The molar extinction coefficient (ε) for similar adenosine analogs is in the range of ~15,000 M⁻¹cm⁻¹. For precise quantification, an experimentally determined or supplier-provided ε value should be used.
-
Protocol 4.2: Purity Assessment by HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound and detecting any degradation products.
-
Rationale: A reversed-phase HPLC method can separate the parent compound from more polar degradation products or other impurities.[12] Comparing the chromatogram of a freshly prepared solution to one that has been stored for an extended period can reveal stability issues.
-
General Method:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or ammonium formate is typically effective for separating nucleosides.[12]
-
Detection: UV detector set to 260 nm.
-
Analysis: The purity is determined by the peak area of the main compound relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
-
Safety and Handling Precautions
As a matter of standard laboratory practice, all chemicals should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound or its solutions.[9]
-
Powder Handling: When weighing the solid form, use a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[9]
-
Skin Exposure: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[13]
-
Spill Cleanup: Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area of the spill.[13]
-
Waste Disposal: Dispose of all waste materials (unused solutions, contaminated vials) in accordance with local, state, and federal regulations for chemical waste.
Caption: Decision tree for selecting the appropriate storage protocol.
References
-
A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium . PubMed. [Link]
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2'-O-Methyladenosine | C11H15N5O4 | CID 102213 . PubChem, National Center for Biotechnology Information. [Link]
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Adenosine, 2'-deoxy- . NIST WebBook. [Link]
- Synthesis method for 2'-deoxyadenosine monohydrate.
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Nucleoside Analogs: A Review of Its Source and Separation Processes . National Center for Biotechnology Information (PMC). [Link]
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HPLC Methods for analysis of 2'-Deoxyadenosine . HELIX Chromatography. [Link]
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2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons . PubMed. [Link]
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Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications . National Center for Biotechnology Information (PMC). [Link]
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adenosine nucleotides degradation II Pathway . PubChem, National Center for Biotechnology Information. [Link]
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Simultaneous Quantification of Adenosine and Deoxyadenosine Isomers in Foods with High Sensitivity . PubMed. [Link]
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Safety Data Sheet 2'-Deoxyadenosine Monohydrate . BERRY & ASSOCIATES/ICON ISOTOPES. [Link]
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Nucleoside Analogues . LiverTox - NCBI Bookshelf. [Link]
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Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients . Frontiers in Oncology. [Link]
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Nucleoside analogue . Wikipedia. [Link]
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Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands . National Center for Biotechnology Information (PMC). [Link]
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Quantitative Analysis of Methylated Adenosine Modifications... . ResearchGate. [Link]
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Understanding YTHDF2-mediated mRNA Degradation By m6A-BERT-Deg . National Center for Biotechnology Information (PMC). [Link]
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Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates . MDPI. [Link]
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Process Research on the Preparation of DMT Protected 2′- O -Methoxyethylguanosine for Oligonucleotide Synthesis... . ResearchGate. [Link]
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The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity . ScholarWorks, California State University, Sacramento. [Link]
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Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes . National Center for Biotechnology Information (PMC). [Link]
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Deoxyadenosine | C10H13N5O3 | CID 13730 . PubChem, National Center for Biotechnology Information. [Link]
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2-Methyladenosine | C11H15N5O4 | CID 459890 . PubChem, National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: 2'-Deoxy-2'-methoxyadenosine in DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Potential of 2'-Modified Deoxynucleotides in DNA Sequencing
The landscape of DNA sequencing has been shaped by the innovative use of modified nucleotides. The foundational Sanger sequencing method, for instance, relies on the incorporation of 2',3'-dideoxynucleotides to terminate DNA synthesis, a process that has been instrumental in genomics for decades.[1][2] In the quest for novel sequencing methodologies and applications, researchers are exploring a wider array of nucleotide analogs. Among these, 2'-modified deoxynucleotides, such as 2'-Deoxy-2'-methoxyadenosine, present an intriguing area of investigation.
This document provides a detailed exploration of the potential applications of 2'-Deoxy-2'-methoxyadenosine in DNA sequencing. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings, potential advantages and challenges, and a hypothetical protocol for the use of this modified nucleoside. The information presented is synthesized from current knowledge on nucleic acid chemistry and enzymatic processes, aiming to provide a robust framework for researchers interested in this novel application.
The Principle of Application: Chain Termination and Beyond
The primary hypothesized application of 2'-Deoxy-2'-methoxyadenosine in DNA sequencing is as a chain terminator . The rationale for this is based on the critical role of the 2'- and 3'-hydroxyl groups of the deoxyribose sugar in the process of DNA polymerization. While the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends the DNA chain, modifications at the 2' position can also significantly impact the conformation of the sugar and its interaction with DNA polymerase.[1][3][4]
The presence of a methoxy group at the 2' position, while leaving the 3'-hydroxyl group available for bond formation, may sterically hinder the DNA polymerase from efficiently adding the next nucleotide. This could lead to a "leaky" or "soft" termination, where the probability of termination after incorporation is high but not absolute. This contrasts with the definitive termination caused by 2',3'-dideoxynucleotides, which lack the 3'-hydroxyl group entirely.[1][3]
Beyond chain termination, the 2'-methoxy group could potentially serve other functions, such as providing resistance to certain nucleases or acting as a unique chemical handle for downstream applications, although these possibilities are more speculative and require further investigation.
Properties of 2'-Deoxy-2'-methoxyadenosine
Understanding the chemical and physical properties of 2'-Deoxy-2'-methoxyadenosine is crucial for its application.
| Property | Description |
| Chemical Structure | A deoxyadenosine nucleoside with a methoxy group (-OCH3) at the 2' position of the deoxyribose sugar. |
| Synthesis | Can be synthesized from adenosine through a series of chemical modifications. |
| Incorporation | As a triphosphate (2'-Deoxy-2'-methoxyadenosine triphosphate or 2'-OMe-dATP), it can be a substrate for certain DNA polymerases, though efficiency may vary. |
| Stability | The 2'-methoxy modification can confer increased stability against certain types of enzymatic degradation. |
Enzymatic Incorporation of 2'-Deoxy-2'-methoxyadenosine Triphosphate (2'-OMe-dATP)
The successful use of 2'-OMe-dATP in DNA sequencing is contingent on its recognition and incorporation by a DNA polymerase. The efficiency and fidelity of this incorporation are key parameters.
Several studies have shown that DNA polymerases can incorporate nucleotides with modifications at the 2' position, although often with reduced efficiency compared to their natural counterparts. The bulky methoxy group at the 2' position can affect the enzyme's active site, potentially leading to a lower incorporation rate and increased discrimination by the polymerase.
The choice of DNA polymerase is therefore critical. High-fidelity proofreading polymerases may be less tolerant of such modifications, while other polymerases, including those engineered for specific properties, might be more accommodating.[5] For instance, some DNA polymerases have been engineered to more efficiently incorporate methylated nucleotides.[5]
Hypothetical Protocol for Chain-Termination Sequencing using 2'-OMe-dATP
The following is a hypothetical protocol for a Sanger-like chain-termination DNA sequencing experiment using 2'-Deoxy-2'-methoxyadenosine triphosphate as a terminator. This protocol is intended as a starting point for experimentation and will likely require optimization.
Reagent Preparation
-
Template DNA: Purified single-stranded or denatured double-stranded DNA of interest.
-
Primer: A short oligonucleotide complementary to the sequence flanking the region of interest.
-
dNTP Mix: A solution containing dATP, dCTP, dGTP, and dTTP at a suitable concentration (e.g., 10 mM each).
-
2'-OMe-dATP: A solution of 2'-Deoxy-2'-methoxyadenosine triphosphate at a concentration to be optimized.
-
DNA Polymerase: A suitable non-proofreading DNA polymerase (e.g., a variant of Taq polymerase or a specifically engineered polymerase).
-
Reaction Buffer: A buffer compatible with the chosen DNA polymerase.
Sequencing Reaction Setup
Four separate reactions should be set up, one for each of the four standard deoxynucleotides as the limiting nucleotide, with the other three present in excess, along with the 2'-OMe-dATP.
| Reagent | Volume (µL) - Example | Final Concentration |
| Template DNA (100 ng/µL) | 1 | 100 ng |
| Primer (10 µM) | 1 | 1 µM |
| Reaction Buffer (10x) | 2 | 1x |
| dNTP Mix (10 mM each) | 1 | 0.5 mM each |
| 2'-OMe-dATP (1 mM) | 1 | 0.05 mM (to be optimized) |
| DNA Polymerase (5 U/µL) | 0.5 | 2.5 U |
| Nuclease-free water | to 20 µL | - |
This table represents a single reaction. Four such reactions would be prepared, each with a different limiting dNTP and the corresponding ddNTP for comparison, or with 2'-OMe-dATP as the terminator.
Thermal Cycling
A standard thermal cycling program for Sanger sequencing can be adapted:
-
Initial Denaturation: 96°C for 1 minute
-
Cycling (30 cycles):
-
96°C for 10 seconds (Denaturation)
-
50°C for 5 seconds (Annealing)
-
60°C for 4 minutes (Extension)
-
-
Final Hold: 4°C
Post-Reaction Cleanup
The sequencing products should be purified to remove unincorporated nucleotides and primers. This can be achieved using ethanol precipitation or a commercial cleanup kit.
Analysis
The terminated DNA fragments are typically separated by size using capillary electrophoresis. The sequence is then read by detecting the fluorescently labeled primers or terminators. If using unlabeled primers and terminators, autoradiography of a polyacrylamide gel would be required.
Visualizing the Workflow and Mechanism
Figure 2: Comparison of normal DNA elongation and the proposed chain termination mechanism with 2'-Deoxy-2'-methoxyadenosine.
Potential Applications and Future Perspectives
While the primary hypothetical application of 2'-Deoxy-2'-methoxyadenosine is in chain-termination sequencing, other potential uses could emerge with further research:
-
Fine-tuning Termination Rates: The "leaky" termination property could be advantageous in specific applications where complete termination is not desired.
-
Resistant Sequencing Templates: DNA strands incorporating 2'-methoxyadenosine may exhibit increased resistance to certain nucleases, which could be useful in preparing robust sequencing templates.
-
Epigenetic Studies: The 2'-methoxy group could serve as a novel epigenetic mark, and its incorporation and detection could open new avenues in studying DNA modifications.
-
Nanopore Sequencing: The distinct chemical nature of the 2'-methoxy group might produce a unique signal as it passes through a nanopore, potentially aiding in direct DNA sequencing and modification detection.
The exploration of 2'-Deoxy-2'-methoxyadenosine in DNA sequencing is still in its nascent stages. Further research is needed to identify compatible polymerases, optimize reaction conditions, and fully characterize the behavior of this modified nucleotide in various sequencing platforms. The insights gained from such studies could lead to the development of new tools and techniques with significant implications for genomics research and diagnostics.
References
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Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463–5467. [Link]
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Biology LibreTexts. (2024, November 23). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. [Link]
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Ju, J., Ruan, C., Fuller, C. W., Glazer, A. N., & Mathies, R. A. (1995). Fluorescence energy transfer dye-labeled primers for DNA sequencing and analysis. Proceedings of the National Academy of Sciences, 92(10), 4347–4351. [Link]
- Blasczyk, R., & Westhoff, D. (2001). DNA sequencing with chain-terminating inhibitors. Methods in molecular biology (Clifton, N.J.), 167, 145–151.
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Hutter, D., & Rentmeister, A. (2016). Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase. Nucleic acids research, 44(10), e97. [Link]
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Schwartz, S., & Motorin, Y. (2017). Next-generation sequencing technologies for detection of modified nucleotides in RNAs. RNA biology, 14(9), 1124–1137. [Link]
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Wikipedia. (2024). Dideoxynucleotide. [Link]
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Dutson, C., Allen, E., Thompson, M. J., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Organic & biomolecular chemistry, 19(15), 3466–3475. [Link]
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Illumina, Inc. (2023, November 5). DNA and methylation: Dual insights, single assay. YouTube. [Link]
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Motorin, Y., & Helm, M. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International journal of molecular sciences, 19(12), 4038. [Link]
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Heather, J. M., & Chain, B. (2016). The sequence of sequencers: The history of sequencing DNA. Genomics, 107(1), 1–8. [Link]
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Liu, P., et al. (2024). Unscheduled m6A Deposition in RNA via m6ATP Incorporation by DNA Polymerases. Journal of the American Chemical Society. [Link]
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Bio-Rad. (n.d.). Next-Generation Sequencing Technology. [Link]
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Fu, X., et al. (2023). Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome. bioRxiv. [Link]
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Watts, J. K., et al. (2015). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. ACS chemical biology, 10(7), 1648–1655. [Link]
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Tabor, S., & Richardson, C. C. (1987). DNA sequence analysis with a modified bacteriophage T7 DNA polymerase. Proceedings of the National Academy of Sciences, 84(14), 4767–4771. [Link]
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Xiao, Y., et al. (2018). Single-nucleotide-resolution sequencing of human N6-methyldeoxyadenosine reveals strand-asymmetric clusters associated with SSBP1 on the mitochondrial genome. Nucleic acids research, 46(20), 10678–10688. [Link]
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LetsPassTheMCAT. (2022, February 6). Sanger Sequencing/Chain Termination Method. YouTube. [Link]
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Khan Academy. (n.d.). DNA proofreading and repair. [Link]
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Jonkhout, N., et al. (2017). The RNA modification landscape in human disease. RNA, 23(12), 1754–1769. [Link]
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Hoshika, S., et al. (2019). Enzymatic Synthesis of Mixed XNA Polymers Containing 2′Fluoro and 2′Azide Modifications. ACS chemical biology, 14(11), 2468–2475. [Link]
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Atkinson, M. R., et al. (1969). Enzymatic synthesis of deoxyribonucleic acid. XXXIV. Termination of chain growth by a 2',3'-dideoxyribonucleotide. Biochemistry, 8(12), 4897–4904. [Link]
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Wikipedia. (2024). DNA. [Link]
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Taylor & Francis. (n.d.). Dideoxynucleotides – Knowledge and References. [Link]
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Wang, H., et al. (2022). Next-generation sequencing-based analysis of the effect of N6-methyldeoxyadenosine modification on DNA replication in human cells. Chinese Chemical Letters, 33(4), 2025-2029. [Link]
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PubChem. (n.d.). 2'-O-Methyladenosine. [Link]
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Gargis, A. S., et al. (2012). Overview of Next Generation Sequencing Technologies. Current protocols in human genetics, 75, 7.1.1–7.1.23. [Link]
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Chakraborty, T., et al. (2024). RNA 2′-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. Nature Communications, 15(1), 5693. [Link]
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Morita, Y., et al. (2006). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Nucleic acids symposium series (2004), (50), 13-14. [Link]
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Application Notes and Protocols: 2'-Deoxy-2'-methoxyadenosine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 2'-Deoxy-2'-methoxyadenosine as a Novel Anticancer Agent
2'-Deoxy-2'-methoxyadenosine is a synthetic purine nucleoside analog that holds promise as a therapeutic agent in the field of oncology. Structurally similar to the natural deoxyadenosine, this modification at the 2' position of the deoxyribose sugar moiety is hypothesized to confer unique biochemical properties, primarily targeting the essential enzyme ribonucleotide reductase (RNR). RNR is a critical component in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA.[1][2] By inhibiting RNR, 2'-Deoxy-2'-methoxyadenosine is predicted to disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
These application notes provide a comprehensive guide for researchers investigating the anticancer properties of 2'-Deoxy-2'-methoxyadenosine. We will delve into its presumed mechanism of action as a ribonucleotide reductase inhibitor, offer detailed protocols for its evaluation in both biochemical and cellular assays, and provide insights into the interpretation of experimental outcomes.
Mechanism of Action: Targeting the Engine of DNA Synthesis
The primary proposed mechanism of action for 2'-Deoxy-2'-methoxyadenosine is the inhibition of ribonucleotide reductase.[3] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in DNA synthesis.[4] This enzyme is a heterodimer composed of two subunits, R1 (or RRM1) and R2 (or RRM2). The R1 subunit contains the substrate-binding and allosteric regulatory sites, while the R2 subunit houses a tyrosyl free radical essential for the catalytic activity.[4]
The allosteric regulation of RNR is complex, involving ATP as a general activator and dATP as a potent inhibitor.[3][5] This feedback mechanism ensures a balanced supply of dNTPs for DNA synthesis. It is postulated that 2'-Deoxy-2'-methoxyadenosine, after intracellular phosphorylation to its di- or triphosphate form, acts as a competitive inhibitor at the catalytic site of the R1 subunit or as an allosteric inhibitor, disrupting the enzyme's function.[6] This inhibition leads to a depletion of the intracellular dNTP pools, which in turn stalls DNA replication forks, induces DNA damage, and ultimately triggers cell cycle arrest and apoptosis.[7]
Caption: Proposed mechanism of action of 2'-Deoxy-2'-methoxyadenosine.
Experimental Protocols
Biochemical Assay for Ribonucleotide Reductase Activity
Rationale: To directly assess the inhibitory effect of 2'-Deoxy-2'-methoxyadenosine on RNR activity, a biochemical assay using purified enzyme is essential. This allows for the determination of key inhibitory parameters such as the IC50 value.
Protocol: LC-MS/MS-based RNR Activity Assay
This protocol is adapted from a modern, non-radioactive method for measuring RNR activity.
Materials:
-
Purified human ribonucleotide reductase (R1 and R2 subunits)
-
2'-Deoxy-2'-methoxyadenosine
-
Ribonucleoside diphosphate substrates (CDP, UDP, ADP, GDP)
-
ATP and dATP (for allosteric regulation studies)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM MgCl2, 1 mM EDTA)
-
Methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, DTT, ATP (as an activator), and the R1 subunit of RNR.
-
Inhibitor Addition: Add varying concentrations of 2'-Deoxy-2'-methoxyadenosine (and its phosphorylated forms, if available) to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Enzyme Activation: Add the R2 subunit to initiate the formation of the active RNR complex. Incubate for a short period at 37°C.
-
Substrate Addition: Start the reaction by adding a mixture of the four ribonucleoside diphosphate substrates.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold methanol.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the presence of deoxyribonucleoside diphosphate products using a validated LC-MS/MS method.
-
Data Analysis: Quantify the amount of each dNDP product. Calculate the percentage of inhibition for each concentration of 2'-Deoxy-2'-methoxyadenosine and determine the IC50 value.
Cell Viability and Cytotoxicity Assays
Rationale: To determine the effect of 2'-Deoxy-2'-methoxyadenosine on the viability and proliferation of cancer cells, standard cytotoxicity assays are employed. These assays provide crucial information on the dose-dependent efficacy of the compound.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., leukemia, lymphoma, or solid tumor cell lines)
-
Complete cell culture medium
-
2'-Deoxy-2'-methoxyadenosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2'-Deoxy-2'-methoxyadenosine. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the data and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
Rationale: As RNR inhibition depletes dNTPs necessary for DNA synthesis, it is expected to cause an arrest in the S-phase of the cell cycle. Flow cytometry analysis of DNA content is a powerful tool to investigate this effect.[4]
Protocol: Propidium Iodide (PI) Staining for DNA Content
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2'-Deoxy-2'-methoxyadenosine
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of 2'-Deoxy-2'-methoxyadenosine at concentrations around its IC50 value for a defined period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Quantification of Intracellular dNTP Pools
Rationale: To directly confirm that 2'-Deoxy-2'-methoxyadenosine inhibits RNR in a cellular context, it is crucial to measure the intracellular concentrations of dNTPs. A significant decrease in dNTP levels following treatment would provide strong evidence for the proposed mechanism of action.[8][9]
Protocol: HPLC-MS/MS for dNTP Quantification
Materials:
-
Cancer cell line
-
2'-Deoxy-2'-methoxyadenosine
-
Methanol extraction buffer (e.g., 60% methanol, ice-cold)
-
HPLC-MS/MS system
-
dNTP standards
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 2'-Deoxy-2'-methoxyadenosine as in the cell cycle analysis protocol. Harvest a known number of cells.
-
Extraction: Quickly wash the cells with cold PBS and then lyse them with ice-cold methanol extraction buffer.
-
Incubation and Clarification: Incubate the lysate on ice and then centrifuge at high speed to pellet cellular debris.
-
Sample Preparation: Collect the supernatant containing the nucleotides and evaporate to dryness under vacuum.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis: Inject the sample onto an appropriate HPLC column (e.g., a porous graphitic carbon column) coupled to a mass spectrometer. Use a validated method for the separation and quantification of dATP, dCTP, dGTP, and dTTP.
-
Data Analysis: Quantify the absolute amount of each dNTP by comparing to a standard curve. Normalize the dNTP levels to the cell number. Compare the dNTP pools in treated versus untreated cells.
Data Presentation and Interpretation
Table 1: Hypothetical Comparative IC50 Values of Deoxyadenosine Analogs in a Leukemia Cell Line (e.g., CCRF-CEM)
| Compound | Target | IC50 (µM) | Reference |
| 2'-Deoxy-2'-methoxyadenosine | Ribonucleotide Reductase (putative) | To be determined | N/A |
| 2'-Deoxy-2'-methyleneadenosine | Ribonucleotide Reductase | 3.4 | [3] |
| Gemcitabine | Ribonucleotide Reductase, DNA Polymerase | ~0.1 | [6] |
| Cladribine | Ribonucleotide Reductase, DNA Polymerase | ~0.5 | [6] |
Interpretation of Expected Results:
-
RNR Activity Assay: A dose-dependent decrease in the production of dNDPs will confirm direct inhibition of the enzyme.
-
Cell Viability Assay: A low IC50 value will indicate potent cytotoxic or anti-proliferative activity.
-
Cell Cycle Analysis: An accumulation of cells in the S-phase would be the classic signature of RNR inhibition, reflecting stalled DNA replication.
-
dNTP Pool Analysis: A significant reduction in the intracellular concentrations of all four dNTPs upon treatment will provide strong evidence that the compound's cellular activity is mediated through the inhibition of ribonucleotide reductase.
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of 2'-Deoxy-2'-methoxyadenosine as a potential anticancer agent. By systematically investigating its effects on ribonucleotide reductase activity, cancer cell viability, cell cycle progression, and intracellular dNTP pools, researchers can build a comprehensive understanding of its mechanism of action and therapeutic potential. These studies will be instrumental in guiding further drug development efforts, including in vivo efficacy studies and combination therapy strategies.
References
-
Fairman, J. W., Wijerathna, S. R., Ahmad, M. F., Xu, H., Riera, T. V., & Drennan, C. L. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(50), 7483–7491. [Link]
-
Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L., Jr (1998). 2'-Deoxy-2'-methylene derivatives of adenosine, guanosine, tubercidin, cytidine and uridine as inhibitors of L1210 cell growth in culture. Cancer Chemotherapy and Pharmacology, 41(5), 415–421. [Link]
-
Wikipedia. (2023). Ribonucleotide reductase. In Wikipedia. [Link]
-
Lagergren, S., & Reichard, P. (1987). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. FEBS Letters, 214(1), 127–130. [Link]
-
Kuo, M. L., Duncavage, S. D., & Kinsella, T. J. (2007). Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers. Cancer Biology & Therapy, 6(5), 737–744. [Link]
-
Burkhalter, M. D., Roberts, S. A., Havener, J. M., & Ramsden, D. A. (2009). Activity of ribonucleotide reductase helps determine how cells repair DNA double strand breaks. DNA Repair, 8(10), 1258–1263. [Link]
-
Rozman Grinberg, I., Lundin, D., Sahlin, M., Crona, M., Jonna, V. R., Hofer, A., & Sjöberg, B. M. (2018). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 7, e39818. [Link]
-
Cerqueira, N. M., Fernandes, P. A., & Ramos, M. J. (2007). Ribonucleotide reductase: a critical enzyme for cancer chemotherapy and antiviral agents. Recent Patents on Anti-cancer Drug Discovery, 2(1), 1–21. [Link]
-
Mungli, D. (2021, August 18). Ribonucleotide Reductase - Reaction, Regulation, Inhibitors [Video]. YouTube. [Link]
-
Larsson, K. M., Jordan, A., & Sjöberg, B. M. (2004). In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase. Journal of Bacteriology, 186(13), 4114–4119. [Link]
-
Wang, Z., Wang, D., & Zhang, W. (2020). Synthesis of 2′-deoxyguanosine from 2′-deoxyadenosine via C2 nitration. Tetrahedron Letters, 61(19), 151854. [Link]
-
Ando, N., Brignole, E. J., Zimanyi, C. M., Funk, M. A., Yokoyama, K., & Drennan, C. L. (2016). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 55(2), 373–381. [Link]
-
Ahmad, M. F., Deal, A. G., Miller, J. R., & Drennan, C. L. (2017). Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule. Proceedings of the National Academy of Sciences, 114(31), 8235–8240. [Link]
-
Olafsson, S., Whittington, D., Murray, J., Regnier, M., & Moussavi-Harami, F. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1068-1069, 90–97. [Link]
-
Chabes, A., & Björklund, S. (2004). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 32(11), e90. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2'-Deoxy-2'-methoxyadenosine Experiments
An In-depth Technical Guide
Welcome to the technical support resource for researchers utilizing 2'-Deoxy-2'-methoxyadenosine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve experimental challenges effectively. This guide is structured to address issues from common troubleshooting scenarios to fundamental questions about the compound's behavior and mechanism.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing inconsistent results or a complete lack of biological activity. What are the likely causes and how can I fix this?
A1: This is a common issue that can stem from several factors, ranging from compound integrity to experimental design. Let's break down the possibilities.
Scientific Rationale: 2'-Deoxy-2'-methoxyadenosine, like many nucleoside analogs, requires intracellular uptake and metabolic activation (phosphorylation) to exert its effects. Its stability is also critical; degradation prior to or during the experiment will naturally lead to a loss of activity.
Troubleshooting Steps:
-
Verify Compound Integrity & Handling:
-
Storage: Confirm that the lyophilized powder has been stored at -20°C.[1][2] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
pH Sensitivity: Nucleoside analogs can be susceptible to degradation under acidic conditions. For instance, the related compound 2-chloro-2'-deoxyadenosine is stable at neutral and basic pH but degrades rapidly at a low pH.[4] Ensure your experimental buffer and cell culture medium are at a physiological pH (typically 7.2-7.4).
-
-
Assess Cellular Uptake:
-
The 2'-O-methyl modification may influence how the compound enters the cell. Studies on related compounds suggest that cellular uptake is an active process.[5]
-
Hypothesis: If your cell line has low expression of the relevant nucleoside transporters (ENTs or CNTs), uptake may be limited.
-
Action: Consider using a different cell line known to have robust nucleoside transport or consult literature for transporters associated with deoxyadenosine uptake. The 2'-O-methylation has been shown to enhance the penetration of small RNAs through lipid bilayers under low pH conditions, suggesting it may improve passive diffusion as well.[6]
-
-
Consider Metabolic Activation:
-
The compound must be converted to its triphosphate form to be active. This phosphorylation is carried out by cellular kinases.
-
Hypothesis: The cell line you are using may have low levels of the necessary activating kinases (e.g., deoxycytidine kinase, adenosine kinase).
-
Action: If possible, quantify the intracellular levels of the mono-, di-, and triphosphate species via LC-MS/MS to confirm metabolic activation is occurring.[7][8]
-
-
Review Experimental Concentration:
-
Ensure the final concentration used is appropriate for your specific assay and cell type. Antiviral or cytotoxic effects can be highly concentration-dependent.
-
Action: Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50).
-
Q2: My compound is precipitating out of the solution, either from the stock or in my cell culture medium. What should I do?
A2: Solubility issues can compromise your entire experiment by altering the effective concentration of the compound.
Scientific Rationale: The solubility of a compound is dependent on the solvent, temperature, and pH. While 2'-Deoxy-2'-methoxyadenosine has good aqueous solubility, high concentrations or the presence of other components in complex media can reduce this.
Troubleshooting Steps:
-
Check Your Stock Solution:
-
The recommended solvent for high-concentration stocks is DMSO.[1] A related compound, 2'-O-Methyladenosine, is soluble up to 20 mg/mL in DMSO and 10 mg/mL in PBS (pH 7.2).[1]
-
Action: If you prepared a stock in an aqueous buffer, you may have exceeded its solubility limit. Prepare a new, high-concentration primary stock in 100% DMSO.
-
-
Address Precipitation in Media:
-
When diluting the DMSO stock into your aqueous cell culture medium, the final DMSO concentration should be kept low (typically <0.5%) to prevent solvent-induced toxicity.[3]
-
Action: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of PBS or medium, vortexing gently, before adding it to your final culture volume. This gradual change in solvent environment can prevent the compound from crashing out.
-
Action: Warm the cell culture medium to 37°C before adding the compound, as solubility often increases with temperature.
-
| Solvent | Reported Solubility (for 2'-O-Methyladenosine) |
| DMSO | 20 mg/mL[1] |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMF | 5 mg/mL[1] |
Q3: I'm observing unexpected cytotoxicity or potential off-target effects that complicate the interpretation of my results. How can I investigate and mitigate this?
Scientific Rationale: Off-target effects can arise from the compound interacting with other cellular machinery. For nucleoside analogs, this often involves inhibition of host DNA/RNA polymerases or disruption of mitochondrial function. Interestingly, modifications like 2'-O-methylation in the "seed region" of siRNAs have been shown to sterically hinder unintended base-pairing, thereby reducing off-target gene silencing.[9] This suggests the modification can enhance specificity.
Troubleshooting Steps:
-
Establish a Therapeutic Window:
-
Determine the concentration at which you see the desired biological effect (e.g., antiviral activity) and compare it to the concentration that causes general cytotoxicity (CC50). A large therapeutic window (high CC50/EC50 ratio) suggests good specificity.
-
Action: Run a cytotoxicity assay in parallel with your primary activity assay on uninfected or control cells.
-
-
Use Control Compounds:
-
Action: Include both a positive control (a known compound with the effect you're studying) and a negative control (an inactive but structurally similar molecule, if available). Compare the effects of 2'-Deoxy-2'-methoxyadenosine to the unmodified 2'-deoxyadenosine.
-
-
Investigate Specific Off-Target Mechanisms:
-
Mitochondrial Toxicity: Nucleoside analogs can sometimes inhibit mitochondrial DNA polymerase gamma. This can be assessed by measuring mitochondrial DNA content or cellular oxygen consumption.
-
Host Cell Proliferation: Use a cell proliferation assay (e.g., BrdU incorporation) to see if the compound is non-specifically halting cell division.
-
-
Rescue Experiments:
-
Action: If you hypothesize that the compound is depleting the natural deoxynucleoside pool, try adding back an excess of the natural counterpart (2'-deoxyadenosine) to see if it rescues the phenotype. This can help confirm the on-target mechanism.
-
Frequently Asked Questions (FAQs)
-
What are the recommended storage and handling procedures for 2'-Deoxy-2'-methoxyadenosine?
-
Solid Form: Store the lyophilized powder tightly sealed at -20°C.[1][2] It is stable for at least 4 years under these conditions.[1]
-
Stock Solutions: Prepare a primary stock in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3] Before use, warm the aliquot to room temperature.[10]
-
-
What is the primary mechanism of action for 2'-O-methylated nucleosides?
-
The 2'-O-methyl modification serves several key functions. It provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, increasing the compound's stability.[11] It also locks the ribose sugar into a C3'-endo conformation, which is favorable for binding to RNA targets and increases the thermal stability of the resulting duplex.[12][13] This makes it a valuable modification for antisense oligonucleotides and antiviral agents that target viral RNA polymerases.
-
-
How is 2'-Deoxy-2'-methoxyadenosine likely metabolized in the cell?
-
As a deoxyadenosine analog, it must be sequentially phosphorylated by host cell kinases to its active triphosphate form. The initial and often rate-limiting step is the conversion to the monophosphate. This is likely catalyzed by deoxycytidine kinase (dCK) or adenosine kinase (AK). The subsequent phosphorylations to the di- and triphosphate are carried out by nucleoside monophosphate and diphosphate kinases, respectively. The resulting 2'-Deoxy-2'-methoxyadenosine triphosphate can then act as a competitive inhibitor or a chain-terminating substrate for viral or cellular polymerases.
-
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a stable, high-concentration stock solution for experimental use.
-
Materials: 2'-Deoxy-2'-methoxyadenosine powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of powdered compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex gently until the powder is completely dissolved. A brief, gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date.
-
Protocol 2: General Antiviral Activity Assay (Plaque Reduction Assay)
-
Objective: To determine the concentration of 2'-Deoxy-2'-methoxyadenosine that inhibits viral replication.
-
Procedure:
-
Seed host cells (e.g., HeLa, Vero) in 24-well plates and grow to 90-95% confluency.[14]
-
Prepare serial dilutions of the compound in the appropriate cell culture medium.
-
Pre-treat the cells by removing the growth medium and adding the compound dilutions. Incubate for 1-2 hours.[14]
-
Infect the cells with the virus at a known multiplicity of infection (MOI) that will produce countable plaques.
-
After the adsorption period (typically 1 hour), remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding concentrations of the compound.
-
Incubate for a period sufficient for plaque formation (e.g., 2-5 days).
-
Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet.
-
Count the number of plaques in each well. Calculate the percent inhibition relative to the untreated virus control and determine the EC50 value.
-
Protocol 3: Standard Cytotoxicity (MTT/XTT) Assay
-
Objective: To determine the concentration of the compound that is toxic to host cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the compound in fresh cell culture medium.
-
Remove the old medium and add the compound dilutions to the wells. Include wells with medium only (background control) and cells with medium containing the same final concentration of DMSO as the treated wells (vehicle control).
-
Incubate for a period relevant to your main experiment (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control and determine the CC50 value.
-
Visualizing Workflows and Mechanisms
Diagrams
Caption: A logical workflow for troubleshooting lack of biological activity.
Caption: The hypothesized metabolic activation pathway of 2'-Deoxy-2'-methoxyadenosine.
References
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
Wikipedia. (2023). 2'-O-methylation. Retrieved January 25, 2026, from [Link]
-
Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15. [Link]
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Haraguchi, K., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. Viruses, 13(4), 640. [Link]
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Jiang, Y., et al. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Molecular Therapy - Nucleic Acids, 33, 557-569. [Link]
-
Lesnik, E. A., & Freier, S. M. (1995). Oligodeoxynucleotides containing 2'-O-modified adenosine: synthesis and effects on stability of DNA:RNA duplexes. Biochemistry, 34(34), 10807–10815. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13730, Deoxyadenosine. Retrieved January 25, 2026, from [Link].
-
D'Souza, S., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(12), 6843–6854. [Link]
-
Berry & Associates. (2016). Safety Data Sheet 2'-Deoxyadenosine Monohydrate. Retrieved January 25, 2026, from [Link]
-
Becher, F., et al. (2009). Mass spectrometry in the quantitative analysis of therapeutic intracellular nucleotide analogs. Mass spectrometry reviews, 28(6), 913–926. [Link]
-
Østergaard, M. E., et al. (2023). Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs. Nucleic Acids Research, 51(17), 8913–8927. [Link]
-
Gosselin, G., et al. (2017). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 22(12), 2093. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102213, 2'-O-Methyladenosine. Retrieved January 25, 2026, from [Link].
-
Østergaard, M. E., et al. (2023). Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs. Nucleic Acids Research, 51(17), 8913–8927. [Link]
-
Benimetskaya, L., et al. (1997). Transformed and immortalized cellular uptake of oligodeoxynucleoside phosphorothioates, 3'-alkylamino oligodeoxynucleotides, 2'-O-methyl oligoribonucleotides, and peptide nucleic acids. Biochemical pharmacology, 54(4), 457–464. [Link]
-
Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(14), 5459. [Link]
-
Robins, M. J., & Uznanski, B. (1983). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. Canadian journal of chemistry, 61(6), 1264-1266. [Link]
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Reyes-Ruiz, J. M., et al. (2019). Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. STAR protocols, 1(1), 100007. [Link]
-
Gissot, A., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), 44805–44818. [Link]
-
JoVE. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates. Retrieved January 25, 2026, from [Link]
-
Nishina, K., et al. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega, 2(5), 2206–2213. [Link]
-
Huang, L., et al. (2016). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 350-358. [Link]
-
Kusewitt, D. F. (2018). N 6-methyladenosine Contributes to Cellular Phenotype in a Genetically-Defined Model of Breast Cancer Progression. Genes, 9(8), 384. [Link]
-
Vongchampa, V., et al. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic acids research, 31(3), 1045–1051. [Link]
-
Biocompare. (2022). PCR Troubleshooting Guide. Retrieved January 25, 2026, from [Link]
-
ATDBio. (2024). Know your oligo mod: 2ʹ-MOE. Retrieved January 25, 2026, from [Link]
-
Peersen, O. B. (2017). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 292(4), 1148-1160. [Link]
-
Faria, M., et al. (2013). Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications. Organic & Biomolecular Chemistry, 11(16), 2626-2629. [Link]
-
Wu, L., et al. (2023). The N6-methyladenosine METTL3 regulates tumorigenesis and glycolysis by mediating m6A methylation of the tumor suppressor LATS1 in breast cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 10. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved January 25, 2026, from [Link]
-
Becher, F., et al. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. Current pharmaceutical biotechnology, 18(10), 785-794. [Link]
-
Chen, X., et al. (2021). Crosstalk between N6-methyladenosine modification and circular RNAs: current understanding and future directions. Journal of Hematology & Oncology, 14(1), 1-16. [Link]
-
Delaugerre, C., et al. (2012). Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry. Antimicrobial agents and chemotherapy, 56(11), 5727–5735. [Link]
-
The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
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Technical Support Center: 2'-Deoxy-2-methoxyadenosine
Welcome to the technical support center for 2'-Deoxy-2-methoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this modified nucleoside into their experiments. Here, we address unexpected results and provide in-depth troubleshooting strategies and frequently asked questions to ensure the successful application of this important chemical modification.
Part 1: Troubleshooting Guide for Unexpected Results
Working with modified nucleosides like this compound can present unique challenges not typically encountered with standard oligonucleotides. The following table is a systematic guide to identifying and resolving common issues.
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| Low Coupling Efficiency During Oligonucleotide Synthesis | 1. Moisture in Phosphoramidite: The phosphoramidite reagent is highly sensitive to water, which leads to hydrolysis and inactivation.[1] 2. Suboptimal Activator: The choice and concentration of the activator (e.g., tetrazole) are critical for efficient coupling. 3. Steric Hindrance: The 2'-methoxy group can create steric bulk, slightly slowing down the coupling reaction compared to standard deoxyribonucleosides. | 1. Ensure Anhydrous Conditions: Use freshly prepared, high-quality molecular sieves to dry the phosphoramidite solution.[1] Perform a test activation in an NMR tube to confirm the reagent's activity before use on the synthesizer. 2. Optimize Activator: Consult the phosphoramidite manufacturer's recommendations for the optimal activator and concentration. Consider a slightly longer coupling time to compensate for potential steric effects. 3. Increase Coupling Time: Extend the coupling step by 30-60 seconds to allow for complete reaction. |
| Incomplete Deprotection of the Oligonucleotide | 1. Inefficient Removal of Protecting Groups: The specific protecting groups used on the this compound phosphoramidite may require modified deprotection conditions. 2. Formation of Stable Adducts: Side reactions during synthesis can lead to modifications that are resistant to standard deprotection protocols. | 1. Review Deprotection Protocol: Verify the recommended deprotection conditions (reagent, temperature, and time) from the phosphoramidite supplier. Some modifications may require a two-step deprotection process. 2. Analytical Monitoring: Use mass spectrometry to analyze the crude deprotected oligonucleotide. The presence of unexpected masses can indicate incomplete deprotection or the formation of adducts. |
| Unexpected Mass Spectrometry Results | 1. Incomplete Deprotection: As mentioned above. 2. Formation of Deletion or Truncation Products: Inefficient coupling at one or more steps. 3. Salt Adducts: The presence of sodium or potassium adducts can complicate mass spectra. | 1. Optimize Synthesis and Deprotection: Refer to the solutions for the previous problems. 2. Purification: Use a robust purification method like HPLC to isolate the full-length product from shorter sequences. 3. Desalting: Ensure the sample is properly desalted before MS analysis. Using an appropriate buffer or performing a desalting step can improve spectral quality. |
| Reduced Target Affinity or Unexpected Thermal Stability (Tm) | 1. Sequence Context Dependence: The stabilizing or destabilizing effect of 2'-O-alkyl modifications can be influenced by the surrounding nucleotide sequence.[2] 2. Incorrect Buffer Conditions: The ionic strength of the buffer significantly impacts duplex stability. | 1. Sequence Analysis: Be aware that the change in Tm per modification is an average and can vary.[2] If possible, test the modification in different sequence contexts. 2. Standardize Buffer Conditions: Use a consistent and well-defined buffer for all Tm measurements to ensure comparability of results. |
| Off-Target Effects in Biological Assays | 1. Seed Region Complementarity: The guide strand of an siRNA can bind to unintended mRNA targets through partial complementarity in the seed region (positions 2-8).[3] 2. Immune Stimulation: Unmodified siRNAs can trigger innate immune responses. While 2'-O-methyl modifications generally reduce this, the overall modification pattern is important. | 1. Modify the Seed Region: Introducing a 2'-O-methyl modification at position 2 of the guide strand has been shown to reduce off-target effects without significantly compromising on-target activity.[3][4] 2. Control Experiments: Include appropriate negative controls (e.g., scrambled sequences with the same modification pattern) to differentiate between off-target and non-specific effects. |
| Poor Enzymatic Incorporation of this compound Triphosphate | 1. Polymerase Intolerance: Many DNA and RNA polymerases are sensitive to modifications at the 2' position and may incorporate the modified nucleotide inefficiently or stall.[5] 2. Suboptimal Reaction Conditions: The concentration of the modified triphosphate, enzyme, and divalent cations (Mg²⁺ or Mn²⁺) can be critical.[6] | 1. Screen Different Polymerases: Test a panel of commercially available polymerases, including engineered variants known for their tolerance to modified substrates (e.g., Vent (exo-) DNA polymerase).[5][7] 2. Optimize Reaction Conditions: Increase the concentration of the modified triphosphate and the polymerase. Consider substituting Mg²⁺ with Mn²⁺, as this has been shown to sometimes enhance the incorporation of modified nucleotides.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the 2'-methoxy modification affect the stability of a DNA:RNA duplex?
The 2'-methoxy group generally increases the thermal stability of a DNA:RNA or RNA:RNA duplex. This is because the 2'-O-alkyl modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices (the preferred conformation for RNA duplexes). This pre-organization of the sugar conformation reduces the entropic penalty of duplex formation, leading to a more stable hybrid. However, the magnitude of this stabilizing effect is dependent on the sequence context and the size of the alkyl group.[2]
Data Summary: Impact of 2'-O-Alkyladenosine Modifications on Duplex Stability
The following table summarizes the average change in melting temperature (ΔTm) per substitution for various 2'-modifications in a DNA:RNA hybrid context.
| 2'-Modification | Average ΔTm per Substitution (°C) |
| 2'-Fluoro | +1.3 |
| 2'-O-Methyl | +0.7 |
| 2'-O-Ethyl | +0.3 |
| 2'-O-Propyl | -0.2 |
| 2'-O-Butyl | -0.7 |
| 2'-O-Pentyl | -1.2 |
| 2'-O-Nonyl | -2.0 |
Data adapted from published studies on 2'-O-modified oligonucleotides.[2]
Q2: I'm observing significant off-target effects with my 2'-methoxy-modified siRNA. What is the underlying mechanism and how can I mitigate this?
Off-target effects in RNA interference are primarily driven by the guide strand's "seed region" (nucleotides 2-8) binding to unintended mRNAs with partial sequence complementarity, leading to their translational repression or degradation. While 2'-methoxy modifications are used to enhance stability and reduce immune responses, they do not inherently prevent these seed-mediated off-target effects.
Mitigation Strategy: A highly effective strategy is to introduce a 2'-O-methyl (or 2'-methoxy) modification at position 2 of the guide strand. This modification creates steric hindrance that disrupts the interaction between the modified nucleotide and the target mRNA within the seed region, thereby reducing off-target binding without significantly impacting on-target gene silencing.[3][4]
Diagram: Impact of 2'-Methoxy Modification on siRNA Activity
Caption: Workflow of on-target vs. off-target siRNA effects and mitigation.
Q3: What are the best practices for handling and storing this compound phosphoramidite and the resulting oligonucleotides?
-
Phosphoramidite: This reagent is extremely sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (argon or nitrogen). Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation. Once dissolved in anhydrous acetonitrile, it should be used promptly.
-
Oligonucleotides: Once synthesized, purified, and desalted, 2'-methoxy-modified oligonucleotides are more stable against nuclease degradation than their unmodified DNA or RNA counterparts.[8] For short-term storage, they can be kept in a nuclease-free buffer (e.g., TE buffer) at 4°C. For long-term storage, lyophilized aliquots stored at -20°C or -80°C are recommended to prevent degradation from repeated freeze-thaw cycles.
Q4: Can this compound be deaminated in biological systems?
While the primary degradation pathway for adenosine involves deamination to inosine by adenosine deaminase, modifications to the sugar moiety can influence enzyme recognition.[9] The 2'-methoxy group may sterically hinder the binding of adenosine deaminase, potentially reducing the rate of deamination compared to unmodified deoxyadenosine. However, it is crucial to consider that other nucleases and metabolic pathways can still contribute to the degradation of the oligonucleotide. The overall stability in a biological context will depend on the complete modification pattern and the specific enzymes present.
Diagram: Potential Degradation Pathway
Caption: Simplified potential degradation pathway for a 2'-methoxy modified oligonucleotide.
Part 3: Experimental Protocol
Protocol: Solid-Phase Synthesis of an Oligonucleotide Containing this compound
This protocol outlines the key steps for synthesizing a short (e.g., 20-mer) oligonucleotide containing one or more this compound units using standard phosphoramidite chemistry on an automated synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
This compound phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping reagents (Cap A and Cap B)
-
Oxidizer (Iodine solution)
-
Deblocking reagent (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Workflow Diagram: Oligonucleotide Synthesis Cycle
Caption: The four main steps in one cycle of phosphoramidite-based oligonucleotide synthesis.
Procedure:
-
Preparation: Dissolve all phosphoramidites, including this compound, in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install all reagents on the DNA synthesizer.
-
Synthesis Program: Program the desired sequence into the synthesizer. For the coupling step involving this compound, consider increasing the coupling time from the standard 60 seconds to 90-120 seconds to ensure high efficiency.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain. b. Coupling: Activation of the phosphoramidite and its addition to the free 5'-hydroxyl group. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
Cleavage and Deprotection: Once the synthesis is complete, transfer the CPG support to a vial. Add the cleavage/deprotection solution (e.g., ammonium hydroxide) and incubate at the recommended temperature (e.g., 55°C) for the specified time (typically 8-12 hours) to cleave the oligonucleotide from the support and remove the base-protecting groups.
-
Purification: Purify the crude oligonucleotide using a suitable method such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Quality Control (Self-Validation): a. Mass Spectrometry: Analyze the purified product by ESI-MS or MALDI-TOF to confirm that the observed molecular weight matches the theoretical mass of the desired sequence. b. Purity Analysis: Assess the purity of the final product using analytical HPLC or capillary electrophoresis. Purity should typically be >90%.
This comprehensive guide should equip you with the necessary knowledge to anticipate, diagnose, and resolve unexpected outcomes when working with this compound.
References
-
Vongchampa, V., et al. (2003). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. Available at: [Link]
-
Vongchampa, V., et al. (2003). Stability of 2'-deoxyxanthosine in DNA. PubMed, National Institutes of Health. Available at: [Link]
-
Andrus, A. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. PMC, PubMed Central. Available at: [Link]
-
Bio-Synthesis Inc. 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Available at: [Link]
-
Virgilio, A., et al. (2003). 2'-Deoxy-8-(propyn-1-yl)adenosine-containing oligonucleotides: effects on stability of duplex and quadruplex structures. PubMed, National Institutes of Health. Available at: [Link]
-
Janas, M. M., et al. (2018). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. PMC, PubMed Central. Available at: [Link]
-
Chen, X., et al. (2021). Crosstalk between N6-methyladenosine modification and circular RNAs: current understanding and future directions. PMC, PubMed Central. Available at: [Link]
-
Prakash, T. P., et al. (2018). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. National Institutes of Health. Available at: [Link]
-
Li, Y., et al. (2024). Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach. PMC, National Institutes of Health. Available at: [Link]
-
Nishina, K., et al. (2022). Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA. PubMed, National Institutes of Health. Available at: [Link]
-
Kluck, L. E., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PubMed, National Institutes of Health. Available at: [Link]
-
Jiang, T., et al. (2024). Identification and quantification of N6-methyladenosine by chemical derivatization coupled with 19F NMR spectroscopy. PubMed, National Institutes of Health. Available at: [Link]
-
Haraguchi, K. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). adenosine nucleotides degradation II | Pathway. National Institutes of Health. Available at: [Link]
-
Song, C., et al. (2020). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). N6-methyladenosine and Its Implications in Viruses. PMC, National Institutes of Health. Available at: [Link]
-
Jackson, A. L., et al. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. PubMed Central. Available at: [Link]
-
Kluck, L. E., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. MDPI. Available at: [Link]
-
The Audiopedia. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Available at: [Link]
-
Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Available at: [Link]
-
Jackson, A. L., et al. (2006). 29-O-Methyl modification reduces off-target phenotypes. ResearchGate. Available at: [Link]
-
Glembockyte, V., et al. (2018). Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. PMC, National Institutes of Health. Available at: [Link]
-
Martin, P. (1995). Structures of 2'-O-alkyl modifications. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). When animal viruses meet N6-methyladenosine (m6A) modifications: for better or worse?. Available at: [Link]
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Available at: [Link]
-
Benner, S. A., et al. (2024). Template-Independent Enzymatic RNA Synthesis. bioRxiv. Available at: [Link]
-
Al-Hashimi, H. M., et al. (2021). NMR chemical exchange measurements reveal that N6-methyladenosine slows RNA annealing. PMC, National Institutes of Health. Available at: [Link]
-
Pinheiro, V. B. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Available at: [Link]
-
Chen, Y., et al. (2021). N 6-methyladenosine RNA modification suppresses antiviral innate sensing pathways via reshaping double-stranded RNA. PubMed, National Institutes of Health. Available at: [Link]
-
Lesnik, E. A., & Freier, S. M. (1995). Oligodeoxynucleotides containing 2'-O-modified adenosine: synthesis and effects on stability of DNA:RNA duplexes. PubMed, National Institutes of Health. Available at: [Link]
-
Su, Z., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. PMC, National Institutes of Health. Available at: [Link]
-
Kellner, S., et al. (2014). The mass spectra of adenosine (left) and 6-methyladenosine (m⁶A,...). ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Enhancing the Stability of 2'-Deoxy-2'-methoxyadenosine (2'-OMe-dA)
From the Senior Application Scientist's Desk:
Welcome to the technical support center for 2'-Deoxy-2'-methoxyadenosine (2'-OMe-dA). As a key building block for therapeutic oligonucleotides, aptamers, and diagnostic probes, the integrity of 2'-OMe-dA is paramount for the success and reproducibility of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into maintaining the stability of this critical reagent. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively troubleshoot and optimize your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding 2'-OMe-dA stability.
Q1: What are the primary degradation pathways for 2'-Deoxy-2'-methoxyadenosine?
A1: The two primary threats to the stability of 2'-OMe-dA are acidic hydrolysis and enzymatic degradation .
-
Acidic Hydrolysis (Depurination): This is a chemical process where the N-glycosidic bond, which links the adenine base to the deoxyribose sugar, is cleaved under acidic conditions (pH < 6). This results in the formation of an abasic site and free adenine, rendering the molecule inactive. The reaction is catalyzed by protons in the solution.
-
Enzymatic Degradation: Although the 2'-methoxy modification provides significant protection, residual nuclease activity can still pose a threat, particularly in complex biological media like cell lysates or serum. Nucleases are enzymes that break down nucleic acids and can be introduced through environmental contamination.
Q2: How exactly does the 2'-methoxy modification enhance stability compared to native deoxyadenosine?
A2: The 2'-methoxy (2'-OMe) group is a cornerstone of second-generation antisense technology for several reasons.[1][2] It confers stability primarily through two mechanisms:
-
Steric Hindrance: The methoxy group is bulkier than the hydroxyl group found in RNA or the hydrogen in DNA. This bulkiness physically obstructs the active sites of many nucleases, dramatically reducing the rate of enzymatic cleavage.[3][] This modification is a key reason why 2'-OMe-modified oligonucleotides have a longer half-life in vivo.[2]
-
Conformational Locking: The 2'-OMe group biases the sugar pucker conformation towards the C3'-endo state, which is characteristic of an A-form helix (found in RNA duplexes).[5][6] This pre-organized structure increases the thermodynamic stability of duplexes formed with a target RNA molecule, enhancing binding affinity.[2][6][7]
Q3: What are the optimal storage conditions for 2'-Deoxy-2'-methoxyadenosine, both as a solid and in solution?
A3: Proper storage is the most critical and straightforward way to ensure long-term stability. Our recommendations are summarized in the table below.
| Form | Temperature | Solvent/Medium | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C or -80°C | N/A (Dry) | >24 months | Protect from moisture and light. Ensure the vial is tightly sealed. |
| Stock Solution (High Conc.) | -80°C | Nuclease-free TE Buffer (pH 7.5-8.0) | Up to 24 months | Aliquot to avoid repeated freeze-thaw cycles.[8] TE buffer is superior to water as the Tris component buffers the pH and EDTA chelates divalent cations that are cofactors for many nucleases.[9] |
| Working Solution | -20°C | Nuclease-free TE Buffer (pH 7.5-8.0) | Weeks to Months | For frequent use, store at -20°C. Avoid storing in water at 4°C for extended periods due to the risk of microbial growth and pH fluctuations. |
Table 1: Recommended Storage Conditions for 2'-Deoxy-2'-methoxyadenosine.
Part 2: Troubleshooting Guide
This section provides a structured approach to solving specific experimental problems related to 2'-OMe-dA degradation.
Problem: My HPLC/LC-MS analysis shows an unexpected peak, suggesting my 2'-OMe-dA has degraded.
This is a common issue, often pointing to chemical instability. The appearance of a new peak, typically with a shorter retention time on a reverse-phase column, often corresponds to the free adenine base.
Primary Suspect: Acidic Hydrolysis (Depurination)
The N-glycosidic bond in purines is susceptible to acid-catalyzed hydrolysis. If your solutions are even mildly acidic, this degradation can occur over time, even at low temperatures.
Self-Validating Protocol: pH Management and Buffer Selection
-
Verification: Before use, measure the pH of all aqueous solutions intended for dissolving or diluting your 2'-OMe-dA. Use a calibrated pH meter. Do not rely on the nominal pH of bottled water, which can become acidic upon exposure to atmospheric CO2.
-
Buffer Preparation: Prepare a 100 mM stock solution of Tris-HCl. Titrate with HCl to a final pH of 8.0 at room temperature.
-
Chelator Addition: Add a sterile solution of EDTA to a final concentration of 1 mM. This creates TE (Tris-EDTA) buffer, which will protect against both acid hydrolysis and many common nucleases.
-
Sterilization: Filter the final buffer solution through a 0.22 µm filter into a sterile, nuclease-free container.
-
Application: Use this validated TE buffer for all reconstitutions and dilutions of your 2'-OMe-dA. For long-term storage, aliquoting and freezing at -80°C is the gold standard.[9][10]
Workflow for Troubleshooting Unexpected Degradation
This decision tree can help systematically diagnose the root cause of instability.
Caption: Mechanism of acid-catalyzed depurination.
References
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]
-
Bio-Synthesis Inc. (2022). Short- and Long-term storage of purified oligonucleotides. Bio-Synthesis. [Link]
-
Helm, M., & Alfonzo, J. D. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Pankiewicz, K. W., et al. (2022). First High-Resolution Crystal Structures of DNA:2′-O-Methyl-RNA Heteroduplexes. MDPI. [Link]
-
Synoligo. (n.d.). Nuclease Resistance Modifications. Synoligo. [Link]
-
Yildirim, I., et al. (2014). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Journal of Molecular Biology. [Link]
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Validation & Comparative
A Comparative Guide to 2'-Deoxy-2'-methoxyadenosine and Other Nucleoside Analogs for Therapeutic Research
This guide provides an in-depth comparison of the putative nucleoside analog, 2'-Deoxy-2'-methoxyadenosine, with established therapeutic nucleoside analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural analysis, mechanistic insights, and validated experimental protocols to provide a framework for evaluating novel nucleoside compounds.
Introduction: The Central Role of Nucleoside Analogs in Therapeutics
Nucleoside analogs are a cornerstone of chemotherapy and virology.[1][2] By mimicking natural nucleosides—the building blocks of DNA and RNA—these agents can deceptively enter cellular metabolic pathways.[2] Once inside a cell, they are typically phosphorylated to their active triphosphate form, which can then inhibit critical enzymes like DNA polymerases or be incorporated into nascent DNA or RNA strands, leading to chain termination and cell death.[3][4][5] The therapeutic efficacy of any nucleoside analog is determined by a delicate balance of cellular uptake, enzymatic activation, target inhibition, and resistance mechanisms.
This guide focuses on 2'-Deoxy-2'-methoxyadenosine, a structurally intriguing but lesser-known analog. By comparing its theoretical properties to well-characterized drugs such as Cladribine, Fludarabine, and Gemcitabine, we aim to illuminate the structure-activity relationships that govern efficacy and provide a practical framework for its experimental evaluation.
Section 1: The 2'-Position: A Critical Determinant of Biological Activity
Modifications to the 2'-position of the sugar ring are a fundamental strategy in nucleoside analog design. This single position profoundly influences the molecule's conformation, stability, and interaction with cellular machinery.
-
Conformational Control: The substituent at the 2'-position dictates the sugar's pucker, which in turn affects how the nucleoside is recognized by polymerases and kinases. For instance, 2'-methyl modifications can alter the sugar configuration, preventing the binding of subsequent nucleotides and acting as non-obligate chain terminators.[6]
-
Metabolic Stability: The 2'-hydroxyl group is a key recognition site for enzymes. Altering it can protect the analog from degradation. The 2'-methoxy group, as in 2'-Deoxy-2'-methoxyadenosine, is expected to provide steric hindrance that may affect recognition by polymerases.[7]
-
Enzyme Selectivity: Modifications at this position can tune the analog's affinity for viral versus human polymerases or for kinases that are overexpressed in cancer cells, thereby enhancing the therapeutic window.
The introduction of a methoxy (-OCH3) group at the 2'-position, as in 2'-Deoxy-2'-methoxyadenosine, is a rational design choice. While direct experimental data on this specific compound is sparse, we can infer its properties from related 2'-O-methylated nucleosides, which are known to act as inhibitors of protein synthesis and viral replication.[8]
Section 2: Comparative Analysis of Nucleoside Analogs
To understand the potential of 2'-Deoxy-2'-methoxyadenosine, we compare it to three clinically successful analogs. Each operates through distinct yet related mechanisms, offering valuable benchmarks for evaluation.
Metabolic Activation Pathway
A universal prerequisite for the activity of most nucleoside analogs is intracellular phosphorylation. This multi-step enzymatic conversion is often the rate-limiting factor in a drug's efficacy.
Caption: General metabolic activation pathway for nucleoside analogs.
Comparative Profiles
| Feature | 2'-Deoxy-2'-methoxyadenosine (Hypothesized) | Cladribine (2-CdA) | Fludarabine (F-ara-A) | Gemcitabine (dFdC) |
| Drug Class | Purine (Adenosine) Analog | Purine (Adenosine) Analog | Purine (Adenosine) Analog | Pyrimidine (Cytidine) Analog |
| Core Mechanism | Expected to be a DNA chain terminator and/or inhibitor of ribonucleotide reductase. | Accumulation of its triphosphate (2-CdATP) in lymphocytes disrupts DNA repair and synthesis, leading to apoptosis.[3] | Its triphosphate (F-ara-ATP) inhibits DNA polymerase and ribonucleotide reductase, and incorporates into both DNA and RNA.[4][5][9][10] | Its triphosphate (dFdCTP) incorporates into DNA, causing masked chain termination. Its diphosphate inhibits ribonucleotide reductase.[11][12] |
| Key Structural Feature | 2'-methoxy group on the deoxyribose sugar. | Chlorine atom at the 2-position of the purine ring, conferring resistance to adenosine deaminase (ADA).[3][13] | Fluorine atom at the 2-position and an arabinose sugar configuration. | Two fluorine atoms at the 2'-position of the deoxycytidine sugar. |
| Primary Activation Enzyme | Likely Deoxycytidine Kinase (dCK). | Deoxycytidine Kinase (dCK).[3] | Deoxycytidine Kinase (dCK).[9] | Deoxycytidine Kinase (dCK).[12] |
| Resistance Mechanisms | Expected to involve decreased dCK activity or reduced cellular uptake. | Decreased dCK activity, increased drug inactivation by 5'-nucleotidase, and decreased nucleoside transport.[14] | Similar to Cladribine, primarily involving reduced phosphorylation by dCK. | Reduced dCK activity, increased inactivation by cytidine deaminase (CDA).[11] |
| Primary Clinical Use | N/A (Research Compound) | Hairy Cell Leukemia, Multiple Sclerosis.[3] | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma.[9][15] | Pancreatic, Lung, Breast, and Ovarian Cancers.[11] |
Quantitative Efficacy Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below are representative IC50 values for the established analogs in relevant cancer cell lines. This data serves as a benchmark for evaluating novel compounds like 2'-Deoxy-2'-methoxyadenosine.
| Drug | Cell Line | Cancer Type | IC50 Value (µM) |
| Gemcitabine | H1975 | Non-Small Cell Lung Cancer | 0.33 ± 0.19[16] |
| Gemcitabine | A549 | Non-Small Cell Lung Cancer | 0.79 ± 0.26[16] |
| Gemcitabine | BxPC-3 | Pancreatic Cancer | Varies by subpopulation[17] |
| Gemcitabine | Multiple BTC Lines | Biliary Tract Cancer | Effective in 8 of 17 lines[18] |
Note: IC50 values can vary significantly based on experimental conditions, such as cell density and assay duration.[19]
Section 3: Essential Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and generate trustworthy data, the following self-validating protocols are essential for characterizing any new nucleoside analog.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is the gold standard for determining a drug's IC50 value.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[20]
-
Drug Treatment: Prepare serial dilutions of the nucleoside analogs (e.g., from 0.01 µM to 100 µM). Replace the culture medium with medium containing the different drug concentrations. Include a solvent-only control (e.g., DMSO).[20]
-
Incubation: Incubate the plate for a period that allows for multiple cell cycles (typically 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[20]
-
Data Analysis: Subtract the background absorbance, normalize the data to the solvent control, and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[21][22]
Protocol 2: DNA Synthesis Inhibition Assay via EdU Incorporation
This assay directly measures the extent to which a compound inhibits DNA replication, providing mechanistic insight beyond simple viability data.
Causality: 5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA.[23][24] It is detected via a highly specific "click" chemistry reaction with a fluorescent azide, which is more robust and less harsh than the antibody-based detection of its predecessor, BrdU.[23][25][26]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the nucleoside analogs at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
EdU Labeling: Add 10 µM EdU to the culture medium and incubate for 2-4 hours to allow for incorporation into the DNA of S-phase cells.[26]
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a saponin-based buffer to allow entry of the detection reagent.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst according to the manufacturer's protocol (e.g., Thermo Fisher Scientific's Click-iT™).[27] Incubate for 30 minutes in the dark.
-
DNA Staining and Imaging: Wash the cells and counterstain the nuclei with a DNA dye like DAPI.
-
Quantification: Analyze the cells using fluorescence microscopy or flow cytometry. The percentage of EdU-positive cells in the treated population compared to the control directly reflects the inhibition of DNA synthesis.[23]
Protocol 3: Cellular Uptake and Phosphorylation Analysis by LC-MS/MS
This advanced protocol quantifies the intracellular concentration of the parent drug and its phosphorylated metabolites, which is crucial for understanding its metabolic activation and potential resistance.
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for quantifying small molecules within a complex biological matrix.[28][29] This allows for the precise measurement of the mono-, di-, and triphosphorylated forms of the nucleoside analog.
Caption: Experimental workflow for LC-MS/MS analysis of intracellular nucleosides.
Step-by-Step Methodology:
-
Sample Preparation: Treat a known number of cells (e.g., 1x10^6) with the nucleoside analog for various time points.
-
Metabolite Extraction: Rapidly wash the cells with ice-cold PBS and lyse them using a cold extraction solution, such as 5% trichloroacetic acid (TCA), to precipitate proteins and halt enzymatic activity.[30]
-
Neutralization and Cleanup: Centrifuge to remove cell debris. The supernatant containing the nucleotides is neutralized and can be concentrated.[28][30]
-
LC Separation: Inject the sample into an HPLC system. Use an ion-pair reversed-phase column to separate the parent nucleoside from its increasingly polar phosphorylated forms.[31]
-
MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer operating in negative ion mode, which is optimal for detecting phosphorylated compounds.[28] Develop a specific multiple reaction monitoring (MRM) method for each analyte (parent drug, -MP, -DP, -TP).
-
Quantification: Create a standard curve using known concentrations of the synthesized analog and its phosphate derivatives to accurately quantify their intracellular concentrations. The results are typically reported in pmol per million cells.
Conclusion and Future Directions
The therapeutic potential of 2'-Deoxy-2'-methoxyadenosine, while currently theoretical, is grounded in established principles of nucleoside analog design. The 2'-methoxy modification is predicted to influence its interaction with key cellular enzymes, potentially offering a unique profile of efficacy and toxicity.
A direct comparison with established drugs like Cladribine, Fludarabine, and Gemcitabine is essential. By employing the rigorous experimental protocols detailed in this guide—from initial cytotoxicity screening to in-depth metabolic analysis—researchers can systematically evaluate its mechanism of action, potency, and metabolic fate. The resulting data will be critical in determining whether 2'-Deoxy-2'-methoxyadenosine or similar 2'-modified analogs represent a viable new avenue for anticancer or antiviral drug development.
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Efficacy of 2'-Deoxy-2-methoxyadenosine: A Comparative Guide for Researchers
In the landscape of nucleoside analogs, a class of compounds pivotal to cancer chemotherapy and antiviral research, 2'-Deoxy-2-methoxyadenosine (2'-DMA) presents as a molecule of interest. This guide provides a comprehensive overview of the anticipated efficacy of 2'-DMA across various cell lines, drawing upon the established mechanisms of action of closely related deoxyadenosine analogs. While direct comparative studies on the cytotoxicity of 2'-DMA across a broad panel of cancer cell lines are not extensively available in the public domain, this document synthesizes existing knowledge to offer a predictive comparison and detailed experimental methodologies for its evaluation.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of 2'-DMA and to design robust experimental plans for its assessment.
Introduction to this compound and its Analogs
This compound belongs to the family of purine nucleoside analogs, which are structurally similar to endogenous nucleosides and can interfere with cellular metabolism and nucleic acid synthesis. The modification at the 2' position of the deoxyribose sugar is a key determinant of the compound's biological activity, influencing its interaction with enzymes, incorporation into DNA, and overall cytotoxic profile.
The scientific rationale for investigating 2'-substituted deoxyadenosine analogs lies in their potential to overcome resistance mechanisms and to offer improved therapeutic indices compared to parent compounds like 2'-deoxyadenosine. Modifications at this position can affect the sugar pucker conformation, influencing how the nucleoside is recognized by kinases and polymerases, and can also impact the stability of the glycosidic bond.
Mechanism of Action: Insights from Deoxyadenosine Analogs
The cytotoxic effects of deoxyadenosine analogs are primarily mediated through their intracellular phosphorylation and subsequent interference with DNA synthesis and repair, ultimately leading to apoptosis and cell cycle arrest.
Intracellular Activation and DNA Incorporation
Upon cellular uptake, 2'-DMA is expected to be phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK), to its monophosphate form. Subsequent phosphorylations yield the active triphosphate metabolite. This triphosphate analog can then act as a substrate for DNA polymerases and be incorporated into the growing DNA chain. The presence of the 2'-methoxy group is likely to cause chain termination or disrupt the normal DNA structure, leading to the activation of DNA damage response pathways.
Induction of Apoptosis
A hallmark of deoxyadenosine analog cytotoxicity is the induction of programmed cell death, or apoptosis. The accumulation of DNA strand breaks and the stalling of replication forks trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis. Studies on 2'-deoxyadenosine have demonstrated its ability to induce characteristic apoptotic features such as chromatin condensation and nuclear fragmentation in cancer cell lines like the human colon carcinoma cell line LoVo[1][2]. Analogs like 2-chloro-2'-deoxyadenosine (Cladribine) have also been shown to directly damage mitochondria, further promoting the release of pro-apoptotic factors[3].
Caption: Generalized pathway of 2'-deoxyadenosine analog-induced apoptosis.
Cell Cycle Arrest
By interfering with DNA synthesis, deoxyadenosine analogs typically induce cell cycle arrest, often in the S-phase or at the G2/M checkpoint. This provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards apoptosis.
Comparative Efficacy: A Predictive Analysis
It is hypothesized that the efficacy of 2'-DMA will be cell-line dependent, influenced by factors such as the expression levels of nucleoside transporters and activating kinases like dCK. Cell lines with high dCK activity, such as some leukemias and lymphomas, are often more sensitive to deoxyadenosine analogs.
Table 1: Comparative Cytotoxicity (IC50) of 2'-Deoxyadenosine and its Analogs in Various Cancer Cell Lines (Data for related compounds)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2'-Deoxyadenosine | L1210 | Murine Leukemia | ~89-100 (with ADA inhibitor) | [4] |
| 2-Chloro-2'-deoxyadenosine (Cladribine) | Various Hematopoietic Lines | Leukemia/Lymphoma | Wide range (highly sensitive) | [5] |
| 2-Bromo-2'-deoxyadenosine | Melanoma Lines | Melanoma | Varies (selective toxicity) | N/A |
Note: This table presents data for related compounds to provide a contextual framework for the potential efficacy of this compound. The IC50 values are highly dependent on experimental conditions.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound, a series of standardized in vitro assays should be performed. The following protocols provide a robust framework for such an evaluation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct comparative data on the efficacy of this compound is currently limited, the established mechanisms of action of related deoxyadenosine analogs provide a strong rationale for its investigation as a potential cytotoxic agent. The 2'-methoxy modification may offer unique properties in terms of metabolic stability and interaction with cellular targets.
Future research should focus on a systematic evaluation of 2'-DMA across a diverse panel of cancer cell lines to establish its IC50 values and to identify sensitive and resistant cell types. Mechanistic studies should then be conducted to elucidate the precise molecular pathways affected by the 2'-methoxy group. Such studies will be crucial in determining the therapeutic potential of this compound and its place within the broader landscape of nucleoside analog-based therapies.
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Bednarska, K., Przelazły, E., Kania, K., et al. (2021). Interaction of Adenosine, Modified Using Carborane Clusters, with Ovarian Cancer Cells: A New Anticancer Approach against Chemoresistance. Molecules, 26(14), 4235. [Link]
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Camici, M., Tira, E., Balestri, F., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329-337. [Link]
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Genini, D., Adachi, S., Chao, S. H., et al. (2000). Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood, 96(10), 3537-3543. [Link]
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Kazimierczuk, Z., Vilpo, J., Hildebrand, C., & Wright, G. (1993). Synthesis and cytotoxicity of deoxyadenosine analogs: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines. Journal of Medicinal Chemistry, 36(22), 3443-3449. [Link]
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A Comparative Guide to the In Vivo and In Vitro Effects of 2'-Deoxy-2'-methoxyadenosine: A Predictive Analysis Based on Structural Analogs
For researchers, scientists, and professionals in drug development, understanding the translational potential of a novel therapeutic candidate is paramount. This guide provides a comprehensive comparison of the anticipated in vivo and in vitro effects of 2'-Deoxy-2'-methoxyadenosine, a purine nucleoside analog. Due to the limited direct public data on this specific molecule, this analysis is built upon the well-documented activities of its close structural analogs, primarily 2'-deoxyadenosine and its halogenated derivatives like 2-chlorodeoxyadenosine (Cladribine). This approach allows us to project a scientifically grounded framework for its likely biological behavior, from the controlled environment of a cell culture plate to the complex dynamics of a living organism.
Introduction to 2'-Deoxy-2'-methoxyadenosine and its Therapeutic Rationale
2'-Deoxy-2'-methoxyadenosine belongs to a class of nucleoside analogs that are potent cytotoxic agents, particularly effective against lymphoid and myeloid malignancies.[1][2] The therapeutic rationale for these compounds lies in their ability to mimic natural nucleosides, thereby gaining entry into cells and undergoing metabolic activation to their triphosphate form. These triphosphates then interfere with critical cellular processes, leading to cell death. The 2'-methoxy modification is of particular interest as it may alter the molecule's resistance to enzymatic degradation and modulate its interaction with key cellular enzymes, potentially offering a refined therapeutic window compared to its parent compounds.
The Dichotomy of In Vitro vs. In Vivo Environments
A fundamental challenge in drug development is bridging the gap between in vitro observations and in vivo efficacy and toxicity. An in vitro setting offers a controlled environment to dissect specific cellular mechanisms, while an in vivo system introduces the complexities of metabolism, distribution, and systemic effects.
| Feature | In Vitro | In Vivo |
| Metabolism | Limited to the metabolic capacity of the cultured cells. | Subject to systemic metabolism (e.g., liver, plasma enzymes), which can activate or inactivate the compound. |
| Drug Concentration | Precisely controlled and maintained. | Varies with absorption, distribution, metabolism, and excretion (ADME) properties. |
| Cellular Context | Often homogenous cell populations (cell lines). | Heterogeneous cell populations within complex tissue and tumor microenvironments. |
| Immune System | Absent (unless using co-culture systems). | Plays a critical role in both the therapeutic effect and potential side effects. |
| Toxicity | Cellular toxicity can be directly measured. | Systemic toxicity affecting multiple organs can occur. |
Projected In Vitro Effects of 2'-Deoxy-2'-methoxyadenosine
Based on its structural similarity to 2'-deoxyadenosine and its analogs, 2'-Deoxy-2'-methoxyadenosine is anticipated to exhibit potent cytotoxic effects in vitro, particularly against hematopoietic cell lines.
Mechanism of Action: A Multi-pronged Attack
The cytotoxic effects of deoxyadenosine analogs are not attributed to a single event but rather a cascade of cellular disruptions.[3]
-
Cellular Uptake and Phosphorylation: The journey begins with the transport of the nucleoside analog into the cell, followed by its phosphorylation by cellular kinases, primarily deoxycytidine kinase (dCK), to its monophosphate form. Subsequent phosphorylations yield the active triphosphate metabolite. The efficiency of this initial phosphorylation is a critical determinant of the compound's potency.[3]
-
Disruption of DNA Synthesis and Repair: The triphosphate analog can be incorporated into DNA, leading to chain termination and the accumulation of DNA strand breaks.[3][4] It also potently inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis, thus starving the cell of essential building blocks.[5]
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers the intrinsic apoptotic pathway. This is often characterized by the depletion of intracellular NAD+ and ATP pools, leading to cellular energy crisis and programmed cell death.[3][4]
Diagram: Projected Intracellular Activation and Cytotoxic Cascade of 2'-Deoxy-2'-methoxyadenosine
Caption: Intracellular activation and cytotoxic mechanisms of 2'-Deoxy-2'-methoxyadenosine.
Experimental Protocol: In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2'-Deoxy-2'-methoxyadenosine in a panel of hematological malignant cell lines.
Methodology:
-
Cell Culture: Culture human leukemia (e.g., Jurkat, MOLT-4) and lymphoma (e.g., Raji, Daudi) cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 2'-Deoxy-2'-methoxyadenosine in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Add the serially diluted compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Cladribine).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Justification of Experimental Choices:
-
Panel of Cell Lines: Using multiple cell lines provides a broader understanding of the compound's spectrum of activity and can reveal cell-type specific sensitivities.
-
72-hour Incubation: This duration allows for multiple cell cycles to occur, providing sufficient time for the compound to exert its effects on DNA synthesis and induce apoptosis.
-
MTT/CellTiter-Glo® Assay: These are robust and high-throughput methods to quantify cell viability, providing reliable data for IC50 determination.
Projected In Vivo Effects of 2'-Deoxy-2'-methoxyadenosine
In a living organism, the effects of 2'-Deoxy-2'-methoxyadenosine will be influenced by its pharmacokinetic and pharmacodynamic properties.
Efficacy in Animal Models
Based on the efficacy of its analogs, 2'-Deoxy-2'-methoxyadenosine is expected to demonstrate anti-tumor activity in xenograft models of hematological malignancies.[6]
Experimental Protocol: Xenograft Mouse Model of Leukemia
Objective: To evaluate the in vivo anti-tumor efficacy of 2'-Deoxy-2'-methoxyadenosine.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Inoculate the mice subcutaneously or intravenously with a human leukemia cell line (e.g., Jurkat).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer 2'-Deoxy-2'-methoxyadenosine via an appropriate route (e.g., intraperitoneal or intravenous injection) at various dose levels. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and collect tumors and organs for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for assessing in vivo efficacy in a xenograft mouse model.
Potential In Vivo Toxicities
A critical aspect of in vivo studies is the assessment of toxicity. Analogs of 2'-deoxyadenosine are known to cause myelosuppression and lymphopenia due to their potent effects on hematopoietic cells.[1][4] Therefore, a thorough evaluation of hematological parameters and organ function is crucial.
Key Toxicities to Monitor:
-
Hematological Toxicity: Monitor complete blood counts (CBCs) to assess for anemia, neutropenia, and thrombocytopenia.
-
Immunosuppression: The profound lymphopenia induced by these compounds can increase the risk of opportunistic infections.
-
Organ-Specific Toxicity: Conduct histopathological examination of major organs (liver, kidney, spleen, etc.) to identify any signs of toxicity.
Bridging the Gap: The Importance of Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the relationship between drug concentration (PK) and its biological effect (PD) is essential for translating in vitro findings to in vivo efficacy. In vivo, the concentration of 2'-Deoxy-2'-methoxyadenosine at the tumor site will be a key determinant of its anti-cancer activity. PK/PD modeling can help in optimizing dosing regimens to maximize efficacy while minimizing toxicity.
Conclusion and Future Directions
While direct experimental data on 2'-Deoxy-2'-methoxyadenosine is emerging, a robust predictive framework can be established based on the well-characterized profiles of its structural analogs. In vitro, it is anticipated to be a potent cytotoxic agent that induces apoptosis through the disruption of DNA metabolism. In vivo, its efficacy will be contingent on a favorable pharmacokinetic profile that allows for sufficient drug exposure at the tumor site, balanced against manageable systemic toxicities, particularly myelosuppression.
Future research should focus on directly characterizing the in vitro and in vivo properties of 2'-Deoxy-2'-methoxyadenosine to validate these predictions. Key areas of investigation include its susceptibility to adenosine deaminase, its efficiency of phosphorylation by dCK, and its detailed toxicity profile. Such studies will be instrumental in determining its potential as a novel therapeutic agent for hematological malignancies and other proliferative disorders.
References
-
Castaigne, S. (1993). 2-Chlorodeoxyadenosine in haematological malignancies. Nouvelle revue francaise d'hematologie, 35(1), 13–14. [Link]
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Wakade, A. R., et al. (1998). 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. Brain Research, 791(1-2), 155–163. [Link]
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Juliusson, G., & Liliemark, J. (1993). 2-chlorodeoxyadenosine activity and cross resistance patterns in primary cultures of human hematologic neoplasms. British Journal of Cancer, 68(5), 900–905. [Link]
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Nishizono, N., et al. (1998). Effects of 2'-O-(trifluoromethyl)adenosine on oligodeoxynucleotide hybridization and nuclease stability. Nucleic Acids Research, 26(22), 5067–5072. [Link]
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A Head-to-Head Comparative Guide: 2'-Deoxy-2'-methoxyadenosine vs. Established Purine Nucleoside Analogs in Hematological Malignancies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Charting a Course for a Novel Purine Analog
The landscape of cancer therapeutics is defined by a continuous search for agents with improved efficacy and more favorable safety profiles. Purine nucleoside analogs (PNAs) have long been a cornerstone in the treatment of hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL) and Hairy Cell Leukemia (HCL). This guide addresses the topic of a novel agent, 2'-Deoxy-2'-methoxyadenosine, and provides a framework for its head-to-head comparison with established drugs in this class.
A review of the current scientific literature and clinical trial databases reveals a notable absence of specific preclinical or clinical data for 2'-Deoxy-2'-methoxyadenosine. Therefore, this document will proceed by establishing a scientifically rigorous, logical framework for its evaluation. We will use well-characterized PNAs—namely Cladribine, Fludarabine, and Pentostatin—as benchmarks. By dissecting their mechanisms, outlining validated experimental protocols, and discussing the modern therapeutic context, we provide a comprehensive guide for assessing the potential of any novel 2'-modified deoxyadenosine analog, including the hypothetical 2'-Deoxy-2'-methoxyadenosine.
Part 1: The Core Mechanism - A Tale of Metabolic Deception
The therapeutic efficacy of PNAs hinges on their structural similarity to endogenous nucleosides, allowing them to deceive cellular machinery involved in DNA synthesis and maintenance. After cellular uptake, these prodrugs must be phosphorylated to their active triphosphate form to exert their cytotoxic effects. However, subtle structural differences lead to distinct mechanistic nuances.
Established Drugs: The Three Pillars of PNA Therapy
-
Cladribine (2-chlorodeoxyadenosine, 2-CdA): A chlorinated analog of deoxyadenosine, Cladribine's key feature is its resistance to deamination by adenosine deaminase (ADA) due to the chlorine atom at the 2-position.[1] This allows it to accumulate within cells, particularly lymphocytes, which have high levels of deoxycytidine kinase (dCK) for initial phosphorylation and relatively low levels of deactivating 5'-nucleotidases.[2] The active triphosphate, 2-CdATP, is incorporated into DNA, leading to the accumulation of DNA strand breaks, activation of p53, and subsequent apoptosis (programmed cell death).[2][3]
-
Fludarabine (F-ara-A): Fludarabine is a fluorinated purine analog. Its active triphosphate form, F-ara-ATP, acts as a potent inhibitor of multiple key enzymes required for DNA synthesis.[4][5] It directly inhibits DNA polymerase, thereby halting DNA chain elongation.[6][7] Furthermore, it inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotide building blocks for DNA synthesis, and DNA primase.[4][7] This multi-pronged attack on DNA replication makes it highly effective against both dividing and resting cells.[5]
-
Pentostatin (2'-deoxycoformycin): Unlike Cladribine and Fludarabine, Pentostatin's primary mechanism is not direct DNA incorporation. Instead, it is a potent, transition-state inhibitor of the enzyme adenosine deaminase (ADA).[8][9][10] By blocking ADA, Pentostatin causes a massive intracellular accumulation of deoxyadenosine, which is then phosphorylated to dATP.[9][10] These toxic levels of dATP inhibit ribonucleotide reductase, creating an imbalance in the deoxynucleotide pools necessary for DNA synthesis and ultimately inducing apoptosis in lymphocytes.[9]
Hypothesized Mechanism for 2'-Deoxy-2'-methoxyadenosine
The 2'-position of the deoxyribose sugar is a critical determinant of a nucleoside's biological activity. We can hypothesize the mechanism of 2'-Deoxy-2'-methoxyadenosine based on established structure-activity relationships:
-
Enzymatic Stability: The presence of a methoxy group at the 2'-position would likely confer resistance to degradation by phosphorylases, potentially increasing its intracellular half-life.
-
Activation and Action: Like Cladribine, its pathway to cytotoxicity would almost certainly depend on intracellular phosphorylation by dCK to its triphosphate form. This active metabolite would then likely compete with the natural dATP for incorporation into DNA by DNA polymerases. The steric bulk of the 2'-methoxy group, compared to the 2'-hydrogen of deoxyadenosine, would likely act as a chain terminator, arresting DNA synthesis and triggering DNA damage response pathways leading to apoptosis.
Comparative Signaling Pathway Diagram
The following diagram illustrates the distinct and overlapping pathways of these purine analogs.
Caption: Comparative mechanisms of purine nucleoside analogs.
Part 2: A Framework for Preclinical Efficacy Assessment
To objectively compare a novel agent like 2'-Deoxy-2'-methoxyadenosine against established drugs, a systematic, multi-step preclinical evaluation is essential. This workflow serves not only to quantify potency but also to validate the presumed mechanism of action.
Experimental Workflow for Comparative Analysis
Caption: Stepwise workflow for preclinical drug comparison.
Detailed Experimental Protocols
-
Causality: This assay is foundational. It quantitatively measures the concentration at which a drug inhibits cell viability by 50% (IC50), providing a direct measure of potency. The CellTiter-Glo® assay is chosen for its sensitivity, measuring ATP levels as an indicator of metabolically active, viable cells.
-
Methodology:
-
Cell Seeding: Seed CLL cell lines (e.g., MEC-1) or primary patient samples in opaque-walled 96-well plates at a density of 2 x 10⁴ cells/well in 50 µL of complete RPMI-1640 medium.
-
Drug Preparation: Prepare 2x serial dilutions of 2'-Deoxy-2'-methoxyadenosine, Cladribine, and Fludarabine in culture medium, ranging from 1 nM to 100 µM.
-
Treatment: Add 50 µL of the drug dilutions to the appropriate wells. Include "vehicle only" (DMSO) and "no cell" controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC50 value for each compound.
-
-
Causality: A potent cytotoxic agent should ideally induce programmed cell death (apoptosis) rather than necrosis, which can provoke inflammation. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, thus validating the desired cell-death mechanism.
-
Methodology:
-
Treatment: Culture cells (1 x 10⁶ cells/mL) with each drug at its respective 1x and 5x IC50 concentration for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Summarizing Quantitative Data
All experimental data should be compiled for clear, at-a-glance comparison.
| Compound | Cell Line IC50 (nM) | % Apoptosis (at 5x IC50) | In Vivo TGI (%) @ 10 mg/kg |
| Cladribine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Fludarabine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2'-Deoxy-2'-methoxyadenosine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| TGI: Tumor Growth Inhibition |
Part 3: The Broader Context - Safety, Resistance, and Clinical Relevance
A successful drug candidate must offer advantages over the standard of care, either in efficacy, safety, or its ability to overcome resistance.
Comparative Safety and Tolerability
The primary dose-limiting toxicity for established PNAs like Fludarabine and Cladribine is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[7] This profound immunosuppression also increases the risk of opportunistic infections.[9][10]
For a novel agent like 2'-Deoxy-2'-methoxyadenosine, the safety profile is unknown but can be hypothesized. The 2'-methoxy modification could alter its uptake and metabolism in non-lymphoid tissues, potentially mitigating some off-target toxicities. Conversely, it could introduce novel liabilities. A crucial part of preclinical evaluation would involve in vitro cytotoxicity screening against a panel of non-malignant cell types (e.g., hematopoietic stem cells, hepatocytes) and comprehensive toxicology studies in animal models.
Navigating the Modern Treatment Landscape for CLL
It is critical to recognize that the treatment paradigm for CLL has evolved significantly. Chemotherapy and chemo-immunotherapy are no longer the primary first-line treatments for most patients.[11] The field is now dominated by highly effective targeted agents, including:
-
BTK Inhibitors: (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) that block B-cell receptor signaling.[12][13]
-
BCL-2 Inhibitors: (e.g., Venetoclax) that promote apoptosis by inhibiting the anti-apoptotic BCL-2 protein.[13]
For a new purine analog to find a place in this landscape, it would need to demonstrate exceptional activity in patient populations resistant to these novel agents, offer a synergistic effect in combination therapies, or provide a more favorable long-term safety profile.
Conclusion
While 2'-Deoxy-2'-methoxyadenosine remains a compound of hypothetical interest pending public data, this guide provides the essential, scientifically-grounded framework for its evaluation. By systematically comparing its mechanism, in vitro potency, and in vivo efficacy against established standards like Cladribine and Fludarabine, researchers can build a robust data package. The ultimate success of any new purine analog will depend not only on its standalone performance but on its ability to address the unmet needs within the current, targeted therapy-driven treatment landscape for hematological malignancies.
References
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Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. Journal of Clinical Investigation, 75(2), 377–383. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13730, Deoxyadenosine. Retrieved January 25, 2026, from [Link]
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Leist, T. P., & Weissert, R. (2011). Cladribine: mode of action and implications for treatment of multiple sclerosis. Clinical Neuropharmacology, 34(1), 28–35. [Link]
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Malspeis, L., Grever, M. R., Staubus, A. E., & Kraut, E. H. (1995). Cellular and clinical pharmacology of fludarabine. Seminars in Oncology, 22(2 Suppl 7), 18–30. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Pentostatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Fludarabine Phosphate?. Retrieved January 25, 2026, from [Link]
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Drugs.com. (n.d.). List of 41 Chronic Lymphocytic Leukemia Medications Compared. Retrieved January 25, 2026, from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Pentostatin?. Retrieved January 25, 2026, from [Link]
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ClinicalTrials.gov. (n.d.). A Study to Test Whether Survodutide (BI 456906) Helps People Living With Overweight or Obesity Who Also Have Diabetes to Lose Weight. Retrieved January 25, 2026, from [Link]
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Cancer Research UK. (n.d.). Treatment options for chronic lymphocytic leukaemia (CLL). Retrieved January 25, 2026, from [Link]
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Specificity of 2'-Deoxy-2'-methoxyadenosine for Viral Polymerases: A Comparative Guide
In the landscape of antiviral drug development, achieving high specificity for viral targets while minimizing effects on host cellular machinery is the paramount objective. Viral polymerases, the enzymes responsible for replicating the viral genome, represent a prime target for therapeutic intervention due to their essential role in the viral life cycle and structural divergence from human polymerases. This guide provides an in-depth technical comparison of 2'-Deoxy-2'-methoxyadenosine, a nucleoside analog with therapeutic potential, and its specificity for viral polymerases. We will explore its mechanism of action in the context of other 2'-modified nucleosides and detail the experimental protocols required to validate its selectivity.
The Strategic Importance of the 2'-Position in Nucleoside Analogs
The foundation of specificity for many nucleoside analog antivirals lies in the subtle yet critical structural differences between viral and human polymerases. Viral RNA-dependent RNA polymerases (RdRps) have evolved to accommodate ribonucleoside triphosphates (rNTPs), which possess a hydroxyl group at the 2'-position of the ribose sugar. In contrast, human DNA polymerases are tailored to incorporate deoxyribonucleoside triphosphates (dNTPs), which lack this 2'-hydroxyl group. This distinction creates a molecular basis for selective drug design.
Modifications at the 2'-position of a nucleoside analog can exploit this difference. The introduction of a moiety bulkier than a hydrogen atom, such as a methoxy group (-OCH3) in 2'-Deoxy-2'-methoxyadenosine, is hypothesized to create steric hindrance within the active site of human DNA polymerases, which are less tolerant of substitutions at this position. Conversely, the active sites of many viral RdRps are more accommodating to such modifications, allowing for the potential of selective incorporation and subsequent inhibition of viral replication.
Mechanism of Action: A Tale of Non-Obligate Chain Termination
Nucleoside analogs typically exert their antiviral effects after being anabolized within the host cell to their active triphosphate form. This triphosphate metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by the viral polymerase.
While classical chain terminators, such as zidovudine (AZT), lack a 3'-hydroxyl group, thereby preventing the addition of the next nucleotide, many 2'-modified nucleosides act as non-obligate chain terminators . These analogs, including the well-studied 2'-C-methylated ribonucleosides, do possess a 3'-hydroxyl group but still halt nucleic acid synthesis.[1] The prevailing mechanism suggests that after incorporation, the 2'-modification sterically clashes with the incoming nucleoside triphosphate or prevents the necessary conformational change of the polymerase active site required for the next catalytic step.[1] This effectively stalls the polymerase, leading to premature termination of viral genome replication. It is highly probable that 2'-Deoxy-2'-methoxyadenosine follows a similar mechanism of action.
Comparative Analysis of 2'-Modified Adenosine Analogs
To understand the potential of 2'-Deoxy-2'-methoxyadenosine, it is instructive to compare it with other adenosine analogs with modifications at the 2'-position.
| Feature | 2'-Deoxy-2'-methoxyadenosine | 2'-C-Methyladenosine | 2'-Deoxy-2'-fluoroadenosine |
| Structure | Methoxy (-OCH3) group at the 2'-position | Methyl (-CH3) group at the 2'-position | Fluorine (-F) atom at the 2'-position |
| Proposed Mechanism | Non-obligate chain termination via steric hindrance | Non-obligate chain termination via steric hindrance[1] | Chain termination |
| Antiviral Activity | Under investigation | Potent activity against various RNA viruses, including Hepatitis C Virus (HCV) and West Nile Virus (WNV)[2] | Antitumor and antiviral activity[3] |
| Selectivity Principle | The methoxy group is expected to be poorly tolerated by host DNA polymerases. | The methyl group provides selectivity against host polymerases. | The small size of fluorine may lead to lower selectivity compared to bulkier groups. |
| Potential for Cytotoxicity | Needs to be determined; potential for mitochondrial toxicity. | Can exhibit mitochondrial toxicity at higher concentrations, impairing mitochondrial transcription.[4] | Can be cleaved to the toxic 2-fluoroadenine.[3] |
Assessing Specificity: Key Experimental Workflows
The specificity of a nucleoside analog is not merely theoretical; it must be rigorously demonstrated through empirical data. The following protocols outline the essential experiments for evaluating the specificity of 2'-Deoxy-2'-methoxyadenosine.
In Vitro Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analog on purified viral and human polymerases.
Objective: To determine the 50% inhibitory concentration (IC50) of 2'-Deoxy-2'-methoxyadenosine triphosphate against a target viral polymerase and a human polymerase for comparison.
Materials:
-
Purified recombinant viral polymerase (e.g., HCV NS5B, Zika virus NS5)
-
Purified recombinant human DNA polymerase (e.g., DNA Polymerase γ)
-
2'-Deoxy-2'-methoxyadenosine triphosphate
-
Appropriate nucleic acid template and primer
-
Radiolabeled or fluorescently labeled dNTPs/rNTPs
-
Reaction buffer
Procedure:
-
Prepare serial dilutions of 2'-Deoxy-2'-methoxyadenosine triphosphate.
-
Set up reaction mixtures containing the polymerase, template-primer complex, three of the four natural nucleoside triphosphates, and the labeled fourth triphosphate.
-
Add the serially diluted 2'-Deoxy-2'-methoxyadenosine triphosphate to the reaction mixtures.
-
Initiate the polymerase reaction by adding the enzyme or MgCl2.
-
Incubate at the optimal temperature for the polymerase for a defined period.
-
Stop the reaction and separate the products by gel electrophoresis.
-
Quantify the amount of product synthesized in each reaction.
-
Plot the percentage of inhibition against the concentration of the analog and determine the IC50 value.
Cell-Based Antiviral and Cytotoxicity Assays
These assays determine the efficacy of the nucleoside analog in a cellular context and its toxicity to host cells.
Objective: To determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).
Antiviral Assay (e.g., Plaque Reduction Assay):
-
Seed susceptible host cells in multi-well plates.
-
Infect the cells with the target virus in the presence of serial dilutions of 2'-Deoxy-2'-methoxyadenosine.
-
Overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.
-
Incubate for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the EC50, the concentration that reduces the number of plaques by 50%.
Cytotoxicity Assay (e.g., MTS Assay):
-
Seed host cells in multi-well plates.
-
Treat the cells with serial dilutions of 2'-Deoxy-2'-methoxyadenosine.
-
Incubate for the same duration as the antiviral assay.
-
Add a metabolic indicator dye (e.g., MTS) that is converted to a colored product by viable cells.
-
Measure the absorbance to quantify cell viability.
-
Calculate the CC50, the concentration that reduces cell viability by 50%.
Conclusion
2'-Deoxy-2'-methoxyadenosine represents a promising scaffold for the development of selective antiviral agents. Its 2'-methoxy modification is strategically positioned to exploit the structural differences between viral and host polymerases, likely leading to inhibition of viral replication through non-obligate chain termination. While direct experimental data for this specific analog remains to be fully elucidated in publicly accessible literature, a robust framework for its evaluation exists based on the extensive research into other 2'-modified nucleosides. The comparative analysis and experimental workflows provided in this guide offer a comprehensive approach for researchers and drug developers to assess the specificity and therapeutic potential of 2'-Deoxy-2'-methoxyadenosine and other novel nucleoside analogs. The ultimate goal is the development of safe and effective antiviral therapies that can combat the ongoing threat of viral diseases.
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- 4. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
